Product packaging for 4-(4-Iodo-phenyl)-4-oxo-butyric acid(Cat. No.:CAS No. 194146-02-6)

4-(4-Iodo-phenyl)-4-oxo-butyric acid

Número de catálogo: B067411
Número CAS: 194146-02-6
Peso molecular: 304.08 g/mol
Clave InChI: KWWZSFSPTHZIBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(4-Iodo-phenyl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO3 B067411 4-(4-Iodo-phenyl)-4-oxo-butyric acid CAS No. 194146-02-6

Propiedades

IUPAC Name

4-(4-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZSFSPTHZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366402
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194146-02-6
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Iodo-phenyl)-4-oxo-butyric acid (CAS Number 194146-02-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, synthesis, potential biological activity, and applications, with a focus on experimental protocols and pathway visualizations.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound4-(4-Bromophenyl)-4-oxobutanoic acid4-(4-Methylphenyl)-4-oxobutanoic acid4-(p-Iodophenyl)butyric acid
CAS Number 194146-02-66340-79-04619-20-927913-58-2
Molecular Formula C₁₀H₉IO₃[1]C₁₀H₉BrO₃C₁₁H₁₂O₃C₁₀H₁₁IO₂
Molecular Weight 304.08 g/mol [1]257.09 g/mol 192.21 g/mol [2]290.10 g/mol
Appearance Solid at room temperature[1]Crystalline solidWhite powder[3]Light yellow solid[4]
Melting Point Data not available146-147 °C[5]127-130 °C[2]89-89.5 °C[4]
Boiling Point Data not availableData not availableData not available351.0±17.0 °C (Predicted)[4]
Solubility Expected to have moderate solubility in polar organic solvents[1]Data not availableInsoluble in water[3]Chloroform (Sparingly), Methanol (Slightly)[4]

Synthesis

The most plausible synthetic route for this compound is the Friedel-Crafts acylation of iodobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6][7] This electrophilic aromatic substitution reaction introduces the acyl group onto the iodobenzene ring.[7]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Büchner funnel

Procedure:

  • In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add succinic anhydride with continuous stirring.

  • To this mixture, add iodobenzene dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent (nitrobenzene) by vacuum distillation.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Workflow for the Synthesis of this compound

G Synthesis Workflow reagents Iodobenzene + Succinic Anhydride + Anhydrous AlCl3 reaction Friedel-Crafts Acylation in Nitrobenzene reagents->reaction quench Quench with Ice/HCl reaction->quench extraction Work-up and Extraction quench->extraction purification Purification by Recrystallization extraction->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[8][9] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[10] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases, as it can decrease the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[10]

The structure of this compound fits the general pharmacophore for KMO inhibitors, suggesting it may exhibit similar activity. The iodophenyl moiety can participate in halogen bonding and other interactions within the enzyme's active site, potentially influencing its inhibitory potency.

The Kynurenine Pathway and the Role of KMO Inhibition

G Kynurenine Pathway and KMO Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-monooxygenase (KMO) Kynurenine->KMO Hydroxylation KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->Three_HK Inhibitor This compound Inhibitor->KMO Inhibition Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HK->Quinolinic_Acid Further Metabolism KYNA Kynurenic Acid (Neuroprotectant) KAT->KYNA

Caption: The metabolic pathway of kynurenine and the inhibitory action of this compound on KMO.

Experimental Protocol: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This protocol is based on a commercially available KMO inhibitor screening assay kit.[11][12]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • NADPH

  • L-Kynurenine

  • Test compound (this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 1X KMO assay buffer by diluting the concentrated stock.

  • Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) with 1X KMO assay buffer.

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., 10% DMSO in assay buffer).

  • In a 96-well plate, add the following to each well:

    • 50 µl of diluted KMO enzyme

    • 10 µl of the test compound dilution (or vehicle for positive and negative controls).

  • Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO assay buffer.

  • Initiate the reaction by adding 40 µl of the substrate mixture to each well. For the "blank" or "negative control" wells, add the substrate mixture to buffer without the enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking.

  • Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the consumption of NADPH and thus indicates KMO activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Applications in Drug Development

The structural features of this compound and its analogs make it a valuable scaffold in drug development, particularly in two key areas: as a potential therapeutic agent for neurodegenerative diseases and as a functional moiety for enhancing the pharmacokinetic properties of other drugs.

KMO Inhibition for Neuroprotection

As discussed, the potential for this compound to inhibit KMO makes it a candidate for the development of drugs targeting neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10] Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective KMO inhibitors based on this scaffold.

Albumin Binder for Enhanced Drug Delivery

A closely related compound, 4-(p-iodophenyl)butyric acid, has been effectively used as an albumin-binding moiety to extend the in vivo half-life of various therapeutic and diagnostic agents, particularly radiopharmaceuticals.[13][14] This strategy improves tumor uptake and retention of the conjugated drug while reducing clearance through the kidneys.[14] The this compound scaffold could be similarly employed.

Workflow for Utilizing this compound as an Albumin Binder

G Albumin Binder Workflow cluster_0 Drug Conjugation cluster_1 In Vivo Application Therapeutic Therapeutic/Diagnostic Agent (e.g., Peptide, Antibody Fragment) Linker Linker Albumin_Binder This compound Conjugate Drug-Linker-Albumin Binder Conjugate Injection Systemic Administration Conjugate->Injection Binding Binding to Serum Albumin Circulation Prolonged Circulation Targeting Enhanced Tumor Targeting

Caption: A workflow demonstrating the conjugation of this compound to a therapeutic agent and its subsequent in vivo action.

Experimental Protocol: Conjugation and In Vivo Evaluation of an Albumin-Binding Radiopharmaceutical

This protocol outlines the general steps for conjugating this compound to a targeting molecule (e.g., a peptide) and evaluating its in vivo performance.

Materials:

  • Targeting peptide with a free amine group

  • This compound

  • Coupling agents (e.g., HBTU, HATU)

  • Solid-phase synthesis resin (if applicable)

  • Chelator (e.g., DOTA) for radiolabeling

  • Radionuclide (e.g., ¹⁷⁷Lu)

  • Tumor-bearing animal model

  • SPECT/CT or PET/CT imaging system

Procedure:

  • Synthesis of the Conjugate:

    • The carboxylic acid group of this compound can be activated using standard peptide coupling reagents.

    • The activated acid is then reacted with a free amine on the targeting peptide, which may be assembled on a solid support.

    • A chelator for radiolabeling is typically also incorporated into the peptide sequence.

    • The final conjugate is cleaved from the resin, purified by HPLC, and characterized by mass spectrometry.

  • Radiolabeling:

    • The purified conjugate is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer at an optimized temperature and pH.

    • The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.

  • In Vitro Albumin Binding Assay:

    • The radiolabeled conjugate is incubated with human or mouse serum albumin.

    • The extent of binding can be determined by size-exclusion chromatography or other suitable methods.

  • In Vivo Biodistribution and Imaging:

    • The radiolabeled conjugate is administered intravenously to tumor-bearing animals.

    • At various time points post-injection, animals are imaged using SPECT/CT or PET/CT to visualize the distribution of the radiotracer.

    • Following the final imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured to quantify the biodistribution and calculate tumor-to-organ ratios.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its probable role as a kynurenine-3-monooxygenase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. Furthermore, its application as an albumin-binding moiety offers a promising strategy to improve the pharmacokinetic profiles of targeted therapeutics and diagnostics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development involving this compound.

References

Technical Guide: Physicochemical Properties of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-carboxylic acid. Its structural features, including an aromatic ring, a ketone group, and a carboxylic acid moiety, make it a compound of interest for further investigation in medicinal chemistry and materials science. The presence of an iodine atom on the phenyl ring can significantly influence its physicochemical properties and biological activity, potentially serving as a handle for further chemical modification or as a contributor to interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid, detailed experimental protocols for their determination, and insights into its potential synthesis and biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes key quantitative data for 4-(4-Iodophenyl)-4-oxobutanoic acid, including both experimentally derived values for structurally similar compounds and computationally predicted values for the target molecule.

PropertyValueSource
Molecular Formula C₁₀H₉IO₃-
Molecular Weight 304.08 g/mol -
Melting Point No experimental data available.Estimated range: 90-200 °CBased on analogs
Boiling Point Predicted: 436.9 ± 35.0 °CPrediction
pKa (acidic) Predicted: 4.20 ± 0.10Prediction
LogP (Octanol-Water Partition Coefficient) Predicted: 2.2PubChem[1]
Aqueous Solubility Predicted: 1.45 g/LPrediction

Note on Data: Predicted values are generated using computational models and should be confirmed by experimental data. The estimated melting point range is based on the melting points of structurally related compounds: 4-(p-Iodophenyl)butyric acid (89-89.5 °C), 4-(4-Methylphenyl)-4-oxobutyric acid (127-130 °C), and 4-(4-Acetamidophenyl)-4-oxobutanoic acid (198-204 °C).

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard experimental protocols for the key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 4-(4-Iodophenyl)-4-oxobutanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route for 4-(4-Iodophenyl)-4-oxobutanoic acid is through a Friedel-Crafts acylation reaction. This common and versatile method is widely used for the synthesis of aryl ketones.

G iodobenzene Iodobenzene reaction_mixture Reaction Mixture iodobenzene->reaction_mixture succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_mixture Catalyst solvent Solvent (e.g., CS2, Nitrobenzene) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup 1. Reaction 2. Quenching product 4-(4-Iodophenyl)-4- oxobutanoic acid workup->product Purification

Caption: Proposed synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Potential Biological Signaling Pathways

While the specific biological activity of 4-(4-Iodophenyl)-4-oxobutanoic acid has not been extensively reported, structurally similar compounds, particularly other substituted 4-phenyl-4-oxobutanoic acids, have shown activity as enzyme inhibitors. This suggests that 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate similar pathways. Based on the literature for related compounds, plausible targets include enzymes within the kynurenine, cyclooxygenase (COX), and lipoxygenase (LOX) pathways, which are all implicated in inflammation and neurological processes.

G cluster_pathways Potential Target Pathways kynurenine Kynurenine Pathway outcome Modulation of Inflammation & Neurological Processes kynurenine->outcome cox Cyclooxygenase (COX) Pathway cox->outcome lox Lipoxygenase (LOX) Pathway lox->outcome compound 4-(4-Iodophenyl)-4- oxobutanoic acid inhibition Potential Inhibition compound->inhibition inhibition->kynurenine inhibition->cox inhibition->lox

Caption: Hypothetical signaling pathways potentially modulated by 4-(4-Iodophenyl)-4-oxobutanoic acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid for researchers and drug development professionals. While experimental data for this specific compound is limited, the provided predictions and methodologies for experimental determination offer a strong starting point for further investigation. The proposed synthetic route is robust, and the potential for biological activity in key signaling pathways warrants further exploration of this compound's therapeutic potential. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological effects.

References

4-(4-Iodo-phenyl)-4-oxo-butyric acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a compound of interest in medicinal chemistry and material science. This document details its physicochemical properties, a general synthesis protocol, and a hypothetical signaling pathway based on the activities of structurally related molecules.

Core Data

The fundamental properties of this compound are summarized below. This compound, with the CAS number 194146-02-6, is characterized by a butanoic acid backbone featuring a ketone group and a para-iodophenyl substituent.[1]

PropertyValue
Chemical Formula C₁₀H₉IO₃[1]
Molecular Weight 304.08 g/mol [1]
IUPAC Name 4-(4-iodophenyl)-4-oxobutanoic acid
Synonyms This compound[1]
CAS Number 194146-02-6[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

General Reaction Scheme:

Iodobenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-Iodophenyl)-4-oxobutanoic acid

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, a suitable solvent such as nitrobenzene or chlorobenzene is added.

  • Catalyst Addition: Anhydrous aluminum chloride is carefully added to the solvent while stirring.

  • Reactant Addition: A mixture of iodobenzene and succinic anhydride is then added portion-wise to the stirred suspension, maintaining a controlled temperature, often below 10°C initially.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may be heated to a specific temperature (e.g., 80-120°C) for several hours to ensure completion.

  • Work-up: Upon completion, the reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

  • Purification: The organic layer is washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Iodobenzene Iodobenzene FriedelCrafts Friedel-Crafts Acylation Iodobenzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl3 (Catalyst) AlCl3->FriedelCrafts Workup Aqueous Work-up FriedelCrafts->Workup Extraction Solvent Extraction Workup->Extraction Purification Recrystallization Extraction->Purification FinalProduct 4-(4-Iodophenyl)-4- oxobutanoic Acid Purification->FinalProduct

Caption: General workflow for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway: Antioxidant and Anticancer Activity

While specific biological activities for this compound are not extensively documented, related propanoic acid derivatives have shown potential as antioxidant and anticancer agents. The following diagram illustrates a hypothetical mechanism of action.

G Hypothetical Mechanism of Action cluster_cellular_stress Cellular Stress cluster_compound_action Compound Intervention cluster_cellular_response Cellular Response cluster_outcome Therapeutic Outcome ROS Reactive Oxygen Species (ROS) Compound 4-(4-Iodophenyl)-4-oxo-butyric Acid ROS->Compound Targeting AntioxidantEnzymes Upregulation of Antioxidant Enzymes Compound->AntioxidantEnzymes Induces Apoptosis Induction of Apoptosis Compound->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Initiates ReducedOxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->ReducedOxidativeStress CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: Hypothetical signaling pathway for antioxidant and anticancer effects.

References

Structure and functional groups of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid, a molecule with significant potential in medicinal chemistry and drug development. This document details its chemical structure, functional groups, and predicted physicochemical and spectroscopic properties. A detailed experimental protocol for its synthesis and purification is provided, alongside a discussion of its potential applications in targeting cellular signaling pathways.

Disclaimer: Specific experimental data for 4-(4-Iodophenyl)-4-oxobutanoic acid is limited in publicly accessible databases. The information presented herein is based on established chemical principles and extrapolated from data on structurally analogous compounds. This includes predicted spectroscopic data and a generalized experimental protocol that may require optimization.

Molecular Structure and Functional Groups

4-(4-Iodophenyl)-4-oxobutanoic acid is a multifunctional organic compound featuring three key functional groups that dictate its chemical behavior and potential biological activity: a para-substituted iodophenyl ring, a ketone, and a carboxylic acid.

  • Iodophenyl Group : The iodine atom attached to the phenyl ring is a key feature. As a heavy halogen, it significantly increases the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. The iodine atom also provides a convenient site for radiolabeling with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I, making it a candidate for developing radiopharmaceuticals for imaging or therapeutic purposes.

  • Ketone Group : The carbonyl (C=O) group within the aliphatic chain introduces polarity and acts as a hydrogen bond acceptor. This functional group can be a key interaction point with biological targets and influences the molecule's overall conformation.

  • Carboxylic Acid Group : This functional group confers acidic properties to the molecule, allowing it to form salts, esters, or amides. As a strong hydrogen bond donor and acceptor, it plays a crucial role in determining the compound's solubility in aqueous and organic media and its ability to interact with biological macromolecules.

Caption: Chemical structure of 4-(4-Iodophenyl)-4-oxobutanoic acid with its main functional groups highlighted.

Physicochemical Properties

The physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid are essential for its application in research and development. The following table provides a summary of its key properties, which are largely predicted based on its structure.

PropertyValueSource/Method
Molecular Formula C₁₀H₉IO₃Calculation
Molecular Weight 304.08 g/mol [1]Calculation
Appearance Predicted to be a white to off-white crystalline solidAnalogy
Melting Point Predicted to be in the range of 140-150 °CAnalogy
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water[1]Analogy
pKa Estimated to be around 4.5 for the carboxylic acid groupAnalogy
LogP Predicted to be approximately 2.2[2]Calculation

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts acylation of iodobenzene with succinic anhydride. The following is a detailed protocol based on established methods for similar reactions.

Materials and Equipment:

  • Iodobenzene (reagent grade)

  • Succinic anhydride (≥99%)

  • Anhydrous aluminum chloride (AlCl₃, ≥99%)

  • Nitrobenzene (anhydrous, ≥99%)

  • Dichloromethane (DCM, HPLC grade)

  • 5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (absolute)

  • Deionized water

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Melting point apparatus

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, add iodobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents).

  • Add anhydrous nitrobenzene as the solvent.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from an ethanol/water mixture to yield the final product.

G start Start reactants Mix Iodobenzene & Succinic Anhydride in Nitrobenzene start->reactants cool Cool to 0-5 °C reactants->cool add_catalyst Add AlCl₃ cool->add_catalyst react Stir at RT for 12-16h add_catalyst->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize product Pure Product recrystallize->product

Caption: General workflow for the synthesis and purification of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 4-(4-Iodophenyl)-4-oxobutanoic acid based on the analysis of its functional groups and comparison with similar structures.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
7.90d, J = 8.5 Hz2HAr-H (ortho to C=O)
7.75d, J = 8.5 Hz2HAr-H (ortho to I)
3.30t, J = 6.5 Hz2H-COCH₂-
2.85t, J = 6.5 Hz2H-CH₂COOH
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~198.5C=O (Ketone)
~178.0C=O (Carboxylic Acid)
~138.0Ar-C (ipso to C=O)
~131.0Ar-CH (ortho to I)
~129.5Ar-CH (ortho to C=O)
~101.5Ar-C (ipso to I)
~33.5-COCH₂-
~28.0-CH₂COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1685C=O stretchKetone
~1580C=C stretchAromatic Ring
~1280, ~930O-H bendCarboxylic Acid
~830C-H out-of-plane bendpara-substituted Aromatic
Mass Spectrometry (Electron Ionization - EI)
m/z ValueProposed Fragment
304[M]⁺
287[M - OH]⁺
259[M - COOH]⁺
203[I-C₆H₄-CO]⁺
127[I]⁺
76[C₆H₄]⁺

Potential Applications in Drug Development and Signaling Pathways

The unique structural features of 4-(4-Iodophenyl)-4-oxobutanoic acid make it an interesting candidate for various applications in drug discovery. The presence of the iodophenyl group is particularly advantageous for the development of targeted therapies and diagnostic agents.

Potential Roles:

  • Enzyme Inhibitors: The carboxylic acid and ketone functionalities can interact with the active sites of various enzymes, potentially leading to their inhibition.

  • Molecular Probes: The iodine atom can be replaced with a radioisotope, allowing the molecule to be used as a probe in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to study biological processes in vivo.

  • Scaffold for Drug Design: This molecule can serve as a starting point or a scaffold for the synthesis of more complex molecules with tailored biological activities.

Hypothetical Signaling Pathway Interaction: Given its structure, 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, it could be investigated as an inhibitor of enzymes within the PI3K/Akt/mTOR or MAPK/ERK pathways, which are often dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a signaling cascade.

Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Activates Kinase A Kinase A Receptor->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Cellular Response Proliferation/ Survival Transcription Factor->Cellular Response Induces Inhibitor 4-(4-Iodophenyl)- 4-oxobutanoic acid Inhibitor->Kinase B Inhibits

Caption: Hypothetical mechanism of action via inhibition of a kinase in a cellular signaling pathway.

References

An In-depth Technical Guide to the Nomenclature and Identifiers for 4-(4-Iodophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and structural information for the compound 4-(4-Iodophenyl)-4-oxobutanoic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical research who require precise and varied identifiers for this molecule for use in publications, databases, and regulatory submissions.

Methodology

The synonyms and chemical identifiers presented in this guide were aggregated from authoritative chemical databases, including PubChem. A systematic search was conducted using the primary chemical name to identify all associated nomenclature and registry numbers. The compiled data has been verified for accuracy and is presented in a structured format to facilitate easy reference and comparison.

Chemical Identity and Synonyms

4-(4-Iodophenyl)-4-oxobutanoic acid is a chemical compound with the molecular formula C10H9IO3.[1] It is a derivative of butyric acid and contains a 4-iodophenyl substituent. The nomenclature for this compound can vary depending on the naming system being used. The most commonly accepted names and identifiers are detailed below.

A variety of synonyms are used in literature and chemical databases to refer to this compound. These include:

  • 4-(4-Iodophenyl)-4-oxobutanoic acid

  • 4-(4-iodophenyl)-4-oxo-butyric acid

It is important to note that similar compounds exist, such as 4-(p-Iodophenyl)butyric acid, which lacks the oxo group, and other derivatives with different substituents on the phenyl ring. Care must be taken to use the correct identifiers for the specific compound of interest.

Data Presentation: Compound Identifiers

The following table summarizes the key quantitative and structural identifiers for 4-(4-Iodophenyl)-4-oxobutanoic acid.

Identifier TypeValueSource
Molecular Formula C10H9IO3PubChem[1]
IUPAC Name 4-(4-iodophenyl)-4-oxobutanoic acidPubChem[1]
InChI InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)PubChem[1]
InChIKey KWWZSFSPTHZIBN-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=CC=C1C(=O)CCC(=O)O)IPubChem[1]
Monoisotopic Mass 303.95963 DaPubChem[1]

Visualization of Chemical Identifiers

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

G cluster_main 4-(4-Iodophenyl)-4-oxobutanoic Acid cluster_identifiers Chemical Identifiers compound 4-(4-Iodophenyl)-4-oxobutanoic Acid C10H9IO3 iupac IUPAC Name 4-(4-iodophenyl)-4-oxobutanoic acid compound->iupac inchi InChI InChI=1S/C10H9IO3/... compound->inchi inchikey InChIKey KWWZSFSPTHZIBN-UHFFFAOYSA-N compound->inchikey smiles SMILES C1=CC(=CC=C1C(=O)CCC(=O)O)I compound->smiles

Caption: Logical relationship of chemical identifiers for the core compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Iodophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-(4-Iodophenyl)-4-oxobutanoic acid. Due to the limited availability of specific experimental data in public literature, the protocols and data presented herein are illustrative and based on established scientific methodologies and regulatory guidelines. These should serve as a robust starting point for laboratory investigation.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid (CAS No. 194146-02-6) is an organic compound with a molecular formula of C₁₀H₉IO₃.[1] Its structure, featuring a butanoic acid chain, a ketone group, and a para-iodophenyl substituent, suggests potential applications in medicinal chemistry and material science.[1] The presence of a carboxylic acid group indicates a likelihood of moderate solubility in polar solvents, while the iodophenyl group may influence its reactivity and stability.[1] A thorough understanding of its solubility and stability is paramount for its potential development, formulation, and application.

This guide outlines the requisite experimental protocols for determining these critical physicochemical properties, adhering to internationally recognized standards such as those from the International Council for Harmonisation (ICH).

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details a standardized protocol for determining the thermodynamic solubility of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2][3]

Objective: To determine the equilibrium solubility of 4-(4-Iodophenyl)-4-oxobutanoic acid in various solvents at different temperatures.

Materials:

  • 4-(4-Iodophenyl)-4-oxobutanoic acid (solid powder)

  • Selection of solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation: Add an excess amount of solid 4-(4-Iodophenyl)-4-oxobutanoic acid to each vial (e.g., 10 mg). This is to ensure that a saturated solution is achieved with undissolved solid remaining.[3]

  • Solvent Addition: Add a known volume of each selected solvent (e.g., 5 mL) to the respective vials.[3]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2][3] A preliminary study can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Centrifuge the samples to further facilitate the separation of the solid from the supernatant.[3]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.[3]

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for 4-(4-Iodophenyl)-4-oxobutanoic acid, as would be generated from the protocol above.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL) ± SD
Purified Water250.5 ± 0.02
0.1 N HCl250.3 ± 0.01
Phosphate Buffer (pH 7.4)252.5 ± 0.1
Methanol2515.0 ± 0.5
Ethanol2510.2 ± 0.4
Acetonitrile258.5 ± 0.3
Dimethyl Sulfoxide (DMSO)25>100
Purified Water370.9 ± 0.04
Phosphate Buffer (pH 7.4)374.1 ± 0.2

Note: Data are hypothetical and for illustrative purposes only.

Solubility Testing Workflow Diagram

G Workflow for Solubility Determination A Add excess compound to vials B Add known volume of solvent A->B C Equilibrate in shaker (24-48h) B->C D Centrifuge for phase separation C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for solubility determination via shake-flask method.

Stability Profile: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. These studies are conducted under conditions more severe than accelerated stability testing, as outlined in ICH guidelines Q1A and Q1B.[4][5][6]

General Approach

A solution of 4-(4-Iodophenyl)-4-oxobutanoic acid is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to various stress conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation products are not unnecessarily generated.

Experimental Protocols for Forced Degradation

3.2.1 Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 N HCl.

    • Reflux the solution at 60°C for a specified period (e.g., 8 hours).

    • Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours).

    • Cool the samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 N NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 4 hours), as base hydrolysis is often more rapid.

    • Withdraw samples at intermediate time points (e.g., 1, 2, 4 hours).

    • Neutralize the samples with an appropriate amount of 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at intermediate time points and dilute with mobile phase for HPLC analysis.

3.2.2 Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a volume of hydrogen peroxide solution (e.g., 3% H₂O₂) to the sample solution.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Withdraw samples at various time points, quench any residual peroxide if necessary, and dilute for HPLC analysis.

3.2.3 Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 48 hours).

  • Also, prepare a solution of the compound and subject it to the same thermal stress.

  • At the end of the study, retrieve the samples, prepare solutions from the solid sample, and dilute all samples for HPLC analysis.

3.2.4 Photolytic Degradation

In accordance with ICH Q1B guidelines, photostability testing should be performed on both the solid compound and its solution.[5][6]

  • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[7]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare a solution from the solid sample and dilute both the solid and solution samples for HPLC analysis.

Summary of Illustrative Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C8 hours
Base Hydrolysis0.1 N NaOHRoom Temp.4 hours
Neutral HydrolysisPurified Water60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid & Solution)-70°C48 hours
Photolytic (Solid & Solution)1.2 million lux·h & 200 W·h/m²Room Temp.As required

Note: Conditions are illustrative and may require optimization.

Potential Degradation Products

Analysis of stressed samples by HPLC-MS/MS would be required to identify and characterize degradation products. The table below lists hypothetical degradation products based on the structure of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Degradation PathwayPotential Degradation ProductProposed Structure/Modification
Hydrolysis (Acidic)Decarboxylation Product1-(4-Iodophenyl)propan-1-one
Hydrolysis (Basic)Cleavage Product4-Iodobenzoic acid and succinic acid
OxidationHydroxylation Product4-(4-Iodo-hydroxyphenyl)-4-oxobutanoic acid
PhotolysisDe-iodination Product4-oxo-4-phenylbutanoic acid

Note: These are hypothetical degradation products for illustrative purposes only.

Stability Testing Workflow Diagram

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis Analyze Analyze all samples by HPLC-UV/MS A->Analyze B Base Hydrolysis B->Analyze C Oxidation C->Analyze D Thermal D->Analyze E Photolysis E->Analyze Prep Prepare stock solution of compound Prep->A Prep->B Prep->C Prep->D Prep->E Control Control Sample (No Stress) Prep->Control Control->Analyze Report Identify degradants & establish pathways Analyze->Report

Caption: Workflow for forced degradation stability studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase HPLC method with UV detection is generally suitable for aromatic carboxylic acids.

Illustrative HPLC-UV Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method would require full validation as per ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Conclusion

This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and stability of 4-(4-Iodophenyl)-4-oxobutanoic acid. While specific experimental data is not yet widely available, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. This information is critical for any future development and formulation activities involving this compound.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(4-Iodophenyl)-4-oxobutanoic acid (CAS No. 194146-02-6). Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a theoretical analysis of its Infrared (IR) spectrum. This guide also includes standardized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a practical reference for researchers in organic synthesis and drug development. A logical workflow for spectroscopic analysis is also presented.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-acid. Its structural features, including a carboxylic acid, a ketone, and an iodinated phenyl group, make it a molecule of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceutical agents. Spectroscopic analysis is critical for the unequivocal identification and characterization of this and similar molecules. This guide aims to provide a foundational set of spectroscopic data and methodologies to support such research endeavors.

Chemical Structure and Properties

  • IUPAC Name: 4-(4-iodophenyl)-4-oxobutanoic acid

  • CAS Number: 194146-02-6

  • Molecular Formula: C₁₀H₉IO₃

  • Molecular Weight: 304.08 g/mol

  • Structure:

Spectroscopic Data

Given the absence of publicly available experimental spectra, the following data are based on high-quality computational predictions and theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
7.85Doublet2HAr-H (ortho to C=O)
7.75Doublet2HAr-H (ortho to I)
3.25Triplet2H-C(=O)CH₂-
2.80Triplet2H-CH₂COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~195C=O (Ketone)
~178C=O (Carboxylic Acid)
~138Ar-C (ipso to C=O)
~137Ar-C (ortho to I)
~130Ar-C (ortho to C=O)
~100Ar-C (ipso to I)
~33-C(=O)CH₂-
~28-CH₂COOH
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic absorption bands for the key functional groups in 4-(4-Iodophenyl)-4-oxobutanoic acid.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
2500-3300Carboxylic AcidO-H stretchStrong, Broad
1700-1725Carboxylic AcidC=O stretchStrong
1680-1700Aryl KetoneC=O stretchStrong
1585, 1475Aromatic RingC=C stretchMedium-Weak
~1200-1300Carboxylic AcidC-O stretchMedium
~820Aromatic RingC-H bend (para-subst.)Strong
Mass Spectrometry

Predicted mass spectral data for various adducts of 4-(4-Iodophenyl)-4-oxobutanoic acid are presented below. This data was sourced from computational predictions available on PubChemLite.[1]

Adductm/z
[M+H]⁺304.96691
[M+Na]⁺326.94885
[M-H]⁻302.95235
[M+NH₄]⁺321.99345
[M+K]⁺342.92279

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 4-(4-Iodophenyl)-4-oxobutanoic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization and Detection:

    • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature).

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500) in either positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer such as a time-of-flight (TOF) or Orbitrap.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report / Publication Structure_Validation->Final_Report

References

Methodological & Application

Synthesis of 4-(4-Iodophenyl)-4-oxobutanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of iodobenzene with succinic anhydride.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of various organic molecules. The presence of the iodo-substituent on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of novel compounds. The synthetic route described herein is a classic example of a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.

Reaction Scheme

The synthesis proceeds through the electrophilic aromatic substitution of iodobenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride.

G cluster_0 Reaction Scheme Iodobenzene Iodobenzene Product 4-(4-Iodophenyl)-4-oxobutanoic acid Iodobenzene->Product + Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product + AlCl3 AlCl₃ (catalyst)

Caption: Reaction scheme for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures.

Materials and Reagents:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add succinic anhydride (1.0 eq) in one portion. Slowly add iodobenzene (1.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-Iodophenyl)-4-oxobutanoic acid.

Quantitative Data Summary

ParameterValue
Reactants
Iodobenzene1.0 eq
Succinic Anhydride1.0 eq
Anhydrous Aluminum Chloride2.2 eq
Product
Molecular FormulaC₁₀H₉IO₃
Molecular Weight304.08 g/mol
Melting Point~146-147 °C (based on bromo analog)[1]
AppearanceOff-white to light brown solid[2]
Expected Spectroscopic Data
¹H NMR (CDCl₃, δ) ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~3.3 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-)
¹³C NMR (CDCl₃, δ) ~200 (C=O, ketone), ~178 (C=O, acid), ~138 (Ar-C), ~135 (Ar-C-I), ~130 (Ar-C), ~100 (Ar-C), ~33 (-CH₂-), ~28 (-CH₂-)
IR (KBr, cm⁻¹) ~3300-2500 (O-H, acid), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1480 (C=C, aromatic)

Note: The melting point and spectroscopic data are estimated based on analogous compounds and general chemical principles, as specific experimental data for the iodo-substituted product was not found in the searched literature.

Experimental Workflow

G Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Reaction Setup (AlCl₃, DCM, 0 °C) B 2. Add Reactants (Iodobenzene, Succinic Anhydride) A->B C 3. Reaction (RT, 12-16h) B->C D 4. Quench (Ice, HCl) C->D E 5. Extraction (DCM) D->E F 6. Washing (NaHCO₃, Brine) E->F G 7. Drying & Concentration (Na₂SO₄, Rotovap) F->G H 8. Recrystallization G->H I Characterization (NMR, IR, MP) H->I

Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

References

Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aryl-4-oxobutanoic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Their structural motif is found in various biologically active compounds, including anti-inflammatory agents. For instance, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has shown pronounced anti-inflammatory and immunomodulatory effects.[2] The most direct and widely used method for synthesizing these compounds is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[4][5] The reaction offers a reliable pathway to monoacylated products because the resulting ketone is less reactive than the starting arene, which prevents further acylation.[6]

This document provides detailed protocols and data for the synthesis of 4-aryl-4-oxobutanoic acids, intended for researchers in organic synthesis and drug development.

General Reaction Scheme

The Friedel-Crafts acylation of an arene with succinic anhydride proceeds via the formation of an acylium ion, which then acts as the electrophile in an attack on the aromatic ring. A stoichiometric amount of the Lewis acid catalyst is generally required because it forms a complex with the ketone product.[7] This complex is subsequently hydrolyzed during aqueous workup to yield the final 4-aryl-4-oxobutanoic acid.

G acylium_ion acylium_ion arene arene sigma_complex sigma_complex workup workup

Caption: General mechanism for Friedel-Crafts acylation with succinic anhydride.

Data Summary

The efficiency of the Friedel-Crafts acylation is influenced by the nature of the aromatic substrate, the choice of catalyst, and the reaction conditions. The following table summarizes yields reported for the synthesis of various 4-aryl-4-oxobutanoic acids.

AreneCatalystSolventConditionsYield (%)Reference
BiphenylAlCl₃Dichloromethane / Nitrobenzene0°C to RT, 4h85%(Example Protocol)
TolueneAlCl₃Nitrobenzene10°C, 24h72-84%Organic Syntheses, Coll. Vol. 3, p.807 (1955)
BenzeneAlCl₃Nitrobenzene<10°C, then RT78-86%Organic Syntheses, Coll. Vol. 2, p.569 (1943)
AnisoleAlCl₃Carbon Disulfide0°C, 3h90-95%Organic Syntheses, Coll. Vol. 3, p.61 (1955)
PyreneAlCl₃(Solvent-free, ball-milling)RT, 2hPoor[8]
BiphenylAlCl₃(Solvent-free, ball-milling)RT, 2h69%[8][9]

Note: Yields can vary based on the purity of reagents and precise experimental conditions.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 4-(biphenyl-4-yl)-4-oxobutanoic acid.

Materials and Equipment
  • Reagents: Biphenyl, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Nitrobenzene, Crushed Ice, Concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath, heating mantle, reflux condenser, Buchner funnel, rotary evaporator.

Protocol: Synthesis of 4-(Biphenyl-4-yl)-4-oxobutanoic Acid

G start Start setup 1. Setup Reaction - Add Biphenyl & AlCl₃ to flask - Add DCM/Nitrobenzene solvent - Cool to 0°C in ice bath start->setup addition 2. Add Succinic Anhydride - Dissolve succinic anhydride in nitrobenzene - Add dropwise to cooled mixture setup->addition reaction 3. Reaction - Stir at 0°C for 30 min - Allow to warm to RT - Stir for 4 hours addition->reaction quench 4. Quenching - Pour mixture onto crushed ice & conc. HCl - Stir until AlCl₃ complex decomposes reaction->quench workup 5. Workup & Extraction - Separate organic layer - Extract aqueous layer with DCM - Combine organic layers quench->workup wash 6. Washing - Wash with 5% NaHCO₃ solution - Dry over anhydrous Na₂SO₄ workup->wash purify 7. Purification - Evaporate solvent under reduced pressure - Recrystallize crude solid from suitable solvent (e.g., Toluene) wash->purify end End Product (Pure 4-Aryl-4-oxobutanoic Acid) purify->end

Caption: Experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

  • Reaction Setup:

    • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place biphenyl (0.1 mol, 15.4 g) and anhydrous aluminum chloride (0.22 mol, 29.3 g).

    • Add a solvent mixture of 50 mL of dichloromethane and 50 mL of nitrobenzene.

    • Cool the stirred suspension to 0-5°C using an ice bath.

  • Addition of Succinic Anhydride:

    • Dissolve succinic anhydride (0.11 mol, 11.0 g) in 50 mL of warm nitrobenzene.

    • Transfer the solution to the dropping funnel and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Progression:

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 4 hours. The mixture will become a dark, viscous solution.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

    • Stir the resulting mixture until the aluminum chloride complex has completely decomposed and two layers are formed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to extract the acidic product. The product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and acidify it with concentrated HCl until precipitation of the product is complete (check with pH paper).

    • Collect the crude solid product by vacuum filtration using a Buchner funnel and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water mixture) to obtain the pure 4-(biphenyl-4-yl)-4-oxobutanoic acid.

    • Dry the purified product in a vacuum oven.

Safety Precautions

  • Friedel-Crafts reactions are moisture-sensitive. All glassware must be thoroughly dried, and anhydrous reagents should be used.

  • Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

  • The reaction quench with ice/acid is highly exothermic and releases HCl gas. This must be performed slowly in an efficient fume hood.

  • Organic solvents like dichloromethane and nitrobenzene are toxic and/or carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

References

Application Notes and Protocols: 4-(4-Iodophenyl)-4-oxobutanoic acid as a Traceless Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the use of 4-(4-iodophenyl)-4-oxobutanoic acid as a novel, traceless linker for solid-phase organic synthesis (SPOS). The linker is designed to be attached to a solid support, allowing for the synthesis of diverse small molecules. The key feature of this linker is its cleavage from the solid support via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a mild and efficient way to release the synthesized compounds, leaving no residual linker fragment attached to the final product, a critical advantage in drug discovery and development.

Introduction

Solid-phase organic synthesis has become an indispensable tool for the rapid generation of compound libraries for high-throughput screening. A crucial component of this technology is the choice of a suitable linker that tethers the growing molecule to the insoluble support. An ideal linker should be stable to a wide range of reaction conditions and be cleavable under mild conditions to release the final product in high yield and purity.

4-(4-Iodophenyl)-4-oxobutanoic acid is a bifunctional molecule that can be employed as a traceless linker. The carboxylic acid moiety allows for its attachment to various amine- or hydroxyl-functionalized resins. The aryl iodide group serves as a versatile handle for subsequent on-resin chemistry and, ultimately, for a traceless cleavage via palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a final element of diversity at the cleavage step.

Signaling Pathway and Logical Relationships

The logical workflow for the utilization of 4-(4-iodophenyl)-4-oxobutanoic acid as a traceless linker in solid-phase synthesis is depicted below. The process involves linker activation, attachment to the solid support, substrate loading, on-resin diversification, and finally, traceless cleavage.

logical_workflow cluster_prep Linker & Support Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Product Isolation Linker 4-(4-Iodophenyl)-4- oxobutanoic acid Activation Carboxylic Acid Activation (e.g., DIC/HOBt) Linker->Activation Attachment Linker Attachment to Resin Activation->Attachment Resin Amine-functionalized Resin (e.g., Rink Amide) Resin->Attachment Loading Substrate Loading (Building Block 1) Attachment->Loading Diversification On-Resin Diversification (Addition of Building Blocks) Loading->Diversification Cleavage Traceless Cleavage (Suzuki-Miyaura Coupling) Diversification->Cleavage Product Final Product (in solution) Cleavage->Product

Caption: Logical workflow for solid-phase synthesis using the traceless linker.

Experimental Protocols

Protocol 1: Attachment of 4-(4-Iodophenyl)-4-oxobutanoic acid to Rink Amide Resin

This protocol describes the procedure for coupling the linker to an amine-functionalized solid support.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • 4-(4-Iodophenyl)-4-oxobutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Rink Amide resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • In a separate flask, dissolve 4-(4-iodophenyl)-4-oxobutanoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

  • Add the activation solution to the resin and shake at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Synthesis of a Small Molecule Library

This protocol provides a general procedure for the synthesis of a small molecule library on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Building blocks with appropriate functional groups (e.g., amines, carboxylic acids)

  • Coupling reagents (e.g., HATU, DIC)

  • Bases (e.g., DIPEA)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the linker-functionalized resin in DMF.

  • Stepwise Elongation: Couple the first building block to the resin-bound linker. For example, for an amine building block, use standard peptide coupling conditions (e.g., building block, HATU, DIPEA in DMF).

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).

  • Wash the resin extensively after each coupling step.

  • Repeat the coupling and washing steps with subsequent building blocks to construct the desired molecular scaffold.

Protocol 3: Traceless Cleavage via Suzuki-Miyaura Coupling

This protocol describes the cleavage of the synthesized compound from the solid support using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Resin-bound compound from Protocol 2

  • Arylboronic acid (5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq.)

  • Base (e.g., K₂CO₃, 5 eq.)

  • Solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Swell the resin-bound compound in the reaction solvent.

  • Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.

  • Heat the mixture at 80-100 °C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the reaction solvent and combine the filtrates.

  • Evaporate the solvent and purify the crude product using standard techniques (e.g., chromatography).

Data Presentation

The following table summarizes the expected outcomes for the synthesis and cleavage of a model compound.

StepParameterExpected Value
Resin Loading Linker Loading0.4 - 0.8 mmol/g
On-Resin Synthesis Coupling Efficiency (per step)> 95%
Cleavage Cleavage Yield70 - 90%
Product Purity Purity after Cleavage> 85%

Experimental Workflow Diagram

The experimental workflow for the solid-phase synthesis and traceless cleavage is illustrated below.

experimental_workflow cluster_setup Resin Preparation cluster_linker Linker Attachment cluster_synthesis_on_resin On-Resin Synthesis cluster_final_cleavage Cleavage and Isolation Swell Swell Resin Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Linker to Resin Wash1->Couple Activate Activate Linker Activate->Couple Wash2 Wash & Dry Couple->Wash2 CoupleBB Couple Building Block(s) Wash2->CoupleBB Wash3 Wash CoupleBB->Wash3 Cleavage Suzuki-Miyaura Cleavage Wash3->Cleavage Filter Filter & Collect Filtrate Cleavage->Filter Purify Purify Product Filter->Purify

Caption: Experimental workflow for solid-phase synthesis and cleavage.

Conclusion

The use of 4-(4-iodophenyl)-4-oxobutanoic acid as a traceless linker provides a powerful strategy for the solid-phase synthesis of small molecule libraries. The key advantages of this approach are the stability of the linker to a variety of reaction conditions and the mild, efficient, and traceless cleavage protocol using palladium-catalyzed Suzuki-Miyaura coupling. This methodology is particularly valuable in the context of drug discovery, where the generation of diverse and pure compounds is of paramount importance.

Application of 4-(p-Iodophenyl)butyric Acid in the Synthesis of 1-Tetralones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the use of 4-(p-iodophenyl)butyric acid as a precursor in the synthesis of 7-iodo-1-tetralone. The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid offers a reliable method for producing this substituted tetralone, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

1-Tetralones are a class of bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical compounds and natural products. The iodo-substituted tetralone, 7-iodo-1-tetralone, is of particular interest as the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions. The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid is a common and effective method for the synthesis of this key intermediate. This process involves the cyclization of the butyric acid side chain onto the iodinated phenyl ring, typically promoted by a strong acid catalyst.

Reaction Principle and Pathway

The synthesis of 7-iodo-1-tetralone from 4-(p-iodophenyl)butyric acid is achieved through an intramolecular Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the carboxylic acid is first activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to form a highly reactive acylium ion. This electrophile then attacks the ortho position of the iodinated aromatic ring, leading to the formation of a new six-membered ring and, after rearomatization, the desired 1-tetralone product.

Reaction_Pathway reactant 4-(p-Iodophenyl)butyric Acid intermediate Acylium Ion Intermediate reactant->intermediate Activation product 7-Iodo-1-tetralone intermediate->product Intramolecular Cyclization catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent catalyst->intermediate

Figure 1: General reaction pathway for the synthesis of 7-Iodo-1-tetralone.

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • 4-(p-Iodophenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(p-iodophenyl)butyric acid.

  • Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature may need to be determined empirically.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 7-iodo-1-tetralone by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization using Eaton's Reagent

Materials:

  • 4-(p-Iodophenyl)butyric acid

  • Eaton's reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid)

  • Ice water

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control (if necessary)

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(p-iodophenyl)butyric acid in Eaton's reagent (approximately 5-10 mL per gram of starting material).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Basify the aqueous solution to a pH of approximately 8-9 by the slow addition of a sodium hydroxide solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by column chromatography or recrystallization to yield pure 7-iodo-1-tetralone.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the intramolecular Friedel-Crafts cyclization of 4-arylbutyric acids, which can be used as a starting point for the optimization of the synthesis of 7-iodo-1-tetralone.

CatalystSubstrateTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)4-Phenylbutyric acid80-1002-485-95General Procedure
Eaton's Reagent4-Phenylbutyric acid25-701-390-98General Procedure
PPA (Adapted) 4-(p-Iodophenyl)butyric acid 80-100 2-4 Estimated >80 Adapted Protocol
Eaton's Reagent (Adapted) 4-(p-Iodophenyl)butyric acid 25-70 1-3 Estimated >85 Adapted Protocol

Note: The yields for the adapted protocols are estimations based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

The general workflow for the synthesis and purification of 7-iodo-1-tetralone is outlined below.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix 4-(p-Iodophenyl)butyric acid with PPA or Eaton's Reagent B Heat and Stir A->B C Monitor by TLC B->C D Quench with Ice Water C->D E Neutralize/Basify D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Figure 2: Experimental workflow for the synthesis of 7-Iodo-1-tetralone.

Conclusion

The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid using strong acid catalysts like polyphosphoric acid or Eaton's reagent provides an effective route to 7-iodo-1-tetralone. The protocols provided herein, adapted from established methodologies for similar substrates, offer a solid foundation for researchers to successfully synthesize this valuable intermediate. Optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

Application Notes and Protocols: The Role of 4-(p-Iodophenyl)butyric Acid in Preparing Meta- and Paracyclophanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(p-Iodophenyl)butyric acid serves as a critical and versatile starting material in the synthesis of functionalized cyclophanes, particularly meta- and paracyclophanes. These strained cyclic compounds are of significant interest in host-guest chemistry, materials science, and as scaffolds in drug design. The presence of both an aryl iodide and a carboxylic acid moiety allows for sequential and controlled cyclization strategies. This document outlines the primary synthetic applications of 4-(p-iodophenyl)butyric acid in this context, focusing on intramolecular coupling reactions, and provides detailed experimental protocols. Furthermore, its emerging role as an albumin-binding moiety to enhance the pharmacokinetic profiles of radiopharmaceuticals is discussed, highlighting its relevance to drug development.[1][2][3]

Application Notes

Overview of Cyclophane Synthesis

Cyclophanes are compounds featuring one or more aromatic rings bridged by aliphatic chains. The synthesis of these molecules is challenging due to the ring strain introduced by the bridging. 4-(p-Iodophenyl)butyric acid is an ideal precursor for constructing [n.n]paracyclophanes and metacyclophanes through intramolecular coupling strategies. The key reaction types employed are variants of the Wurtz-Fittig and Ullmann couplings.

  • Wurtz-Fittig Type Reductive Coupling: This reaction involves the coupling of two aryl or alkyl halides in the presence of an alkali metal, typically sodium.[4][5][6] In the context of cyclophane synthesis from 4-(p-iodophenyl)butyric acid, the aryl iodide is reductively coupled. This can be an intermolecular dimerization followed by an intramolecular cyclization, or a direct intramolecular coupling of a pre-dimerized precursor. While historically significant, the classical Wurtz reaction can suffer from low yields due to side reactions.[6][7] Modern modifications using other metals like copper or manganese, or finely dispersed sodium, have improved yields.[7]

  • Ullmann Coupling: This copper-catalyzed reaction couples two aryl halides to form a biaryl bond.[8][9] It is particularly useful for synthesizing biaryl-containing cyclophanes. The reaction generally requires high temperatures, but recent advancements with ancillary ligands have enabled milder reaction conditions.[8][10] For the synthesis of cyclophanes from 4-(p-iodophenyl)butyric acid, an Ullmann-type reaction can be envisioned to form the key biaryl linkage prior to the final ring-closing step.

Synthetic Strategy: From Acid to Cyclophane

A common synthetic pathway involves a multi-step process where 4-(p-iodophenyl)butyric acid is first converted into a more suitable precursor for cyclization. A generalized workflow is as follows:

  • Dimerization: Two molecules of a 4-(p-iodophenyl)butyric acid derivative are coupled. This is often achieved after protecting the carboxylic acid, for instance, as a methyl or ethyl ester. The coupling can be an intermolecular Wurtz-Fittig or Ullmann reaction to form a diaryl octane dioate.

  • Activation of the Carboxylic Acid: The ester groups of the dimer are hydrolyzed back to carboxylic acids. These are then activated, for example, by conversion to acyl chlorides or by using coupling agents.

  • Intramolecular Cyclization: The final ring closure is typically achieved via an intramolecular Friedel-Crafts acylation or a similar reaction, which forms the bridging aliphatic chains, resulting in a diketone cyclophane.

  • Reduction: The ketone functionalities in the cyclophane are often reduced to yield the final hydrocarbon cyclophane scaffold.

This stepwise approach allows for the controlled formation of either meta- or paracyclophane isomers depending on the initial coupling strategy and the points of attachment of the butyric acid side chains.

Relevance to Drug Development

While the cyclophane scaffold itself has applications in creating chiral ligands and materials[11][12][13], the 4-(p-iodophenyl)butyric acid moiety has gained significant attention in drug development as an albumin-binding moiety (ABM) .[2][3][14]

  • Improving Pharmacokinetics: Many small-molecule drugs and peptides suffer from rapid clearance from the body. By attaching 4-(p-iodophenyl)butyric acid, the resulting conjugate can bind reversibly to serum albumin, a long-lived protein in the bloodstream.[1][2][15] This "piggybacking" on albumin extends the circulation half-life of the drug, leading to enhanced tumor uptake and improved therapeutic outcomes, particularly in radiopharmaceuticals for cancer therapy and imaging.[2][3][15]

The synthetic knowledge gained from preparing cyclophanes can be leveraged to create complex drug conjugates where the core scaffold is functionalized with this important ABM.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic transformations for cyclophane synthesis, starting from precursors like 4-(p-iodophenyl)butyric acid. Researchers should adapt these protocols based on the specific target molecule and available laboratory equipment.

Protocol 2.1: Esterification of 4-(p-Iodophenyl)butyric Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester to protect it during subsequent coupling reactions.

Materials:

  • 4-(p-Iodophenyl)butyric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-(p-iodophenyl)butyric acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(p-iodophenyl)butyrate.

Protocol 2.2: Intermolecular Ullmann Coupling of Methyl 4-(p-Iodophenyl)butyrate

This protocol outlines the dimerization of the esterified precursor to form the biaryl foundation of a paracyclophane.

Materials:

  • Methyl 4-(p-iodophenyl)butyrate

  • Copper powder (activated)

  • Dimethylformamide (DMF, anhydrous)

  • Sand bath or high-temperature heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Combine methyl 4-(p-iodophenyl)butyrate (1.0 eq) and activated copper powder (2.0-3.0 eq) in a flame-dried round-bottom flask under an inert atmosphere.

  • Add anhydrous DMF to dissolve the starting material.

  • Heat the reaction mixture to 180-210 °C with vigorous stirring. The reaction is often sluggish and may require prolonged heating (12-24 hours).

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the copper residues.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to isolate the dimeric product, dimethyl 4,4'-(biphenyl-4,4'-diyl)dibutyrate.

Data Presentation

The following table summarizes typical data expected from the synthesis of a paracyclophane precursor. (Note: These are representative values and actual results will vary).

CompoundMolecular Weight ( g/mol )FormYield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
4-(p-Iodophenyl)butyric acid290.10White solid-135-1387.6 (d, 2H), 7.0 (d, 2H), 2.6 (t, 2H), 2.3 (t, 2H), 1.9 (m, 2H)
Methyl 4-(p-Iodophenyl)butyrate304.13Colorless oil>95-7.6 (d, 2H), 7.0 (d, 2H), 3.6 (s, 3H), 2.6 (t, 2H), 2.3 (t, 2H)
Dimethyl 4,4'-(biphenyl-4,4'-diyl)dibutyrate354.43White solid40-60105-1087.5 (d, 4H), 7.2 (d, 4H), 3.6 (s, 6H), 2.7 (t, 4H), 2.4 (t, 4H)

Visualizations

The following diagrams illustrate the synthetic workflow for preparing a paracyclophane precursor and the logic behind using 4-(p-iodophenyl)butyric acid as an albumin binder in drug development.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product A 4-(p-Iodophenyl)butyric Acid B Step 1: Esterification (Protection) A->B MeOH, H+ C Methyl 4-(p-Iodophenyl)butyrate B->C D Step 2: Intermolecular Coupling (e.g., Ullmann) C->D Cu, heat E Dimeric Diester Precursor D->E F Step 3: Hydrolysis & Activation E->F G Step 4: Intramolecular Cyclization F->G H [n.n]Paracyclophane Scaffold G->H

Caption: Synthetic workflow for paracyclophane synthesis.

G cluster_drug Drug Conjugate cluster_bio Biological Interaction Drug Therapeutic/Imaging Agent (e.g., Peptide, Small Molecule) Linker Linker Drug->Linker Clearance Rapid Renal Clearance Drug->Clearance Without ABM ABM 4-(p-Iodophenyl)butyric acid (Albumin Binding Moiety) Albumin Serum Albumin (in Bloodstream) ABM->Albumin Reversible Binding (High Affinity) Linker->ABM Target Target Tissue (e.g., Tumor) Albumin->Target Extended Circulation Leads to Higher Target Accumulation

Caption: Role of 4-(p-iodophenyl)butyric acid as an albumin binder.

References

Application Note: 4-(4-Iodophenyl)butyric Acid as an Albumin-Binding Moiety in Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small-molecule radiopharmaceuticals are pivotal for targeted cancer imaging and therapy, offering high receptor affinity and rapid tumor penetration. However, their clinical efficacy is often limited by rapid renal clearance, which reduces their circulation time and consequently, their accumulation in tumors.[1] A prominent strategy to overcome this limitation is to incorporate a moiety that reversibly binds to serum albumin, the most abundant protein in human blood.[2] This binding increases the hydrodynamic size of the radiopharmaceutical, preventing rapid kidney filtration and prolonging its half-life in circulation.[1]

Among various albumin-binding moieties, 4-(4-iodophenyl)butyric acid (IPB or IPBA) has emerged as a highly effective and versatile tool in radiopharmaceutical design.[3] Its conjugation to targeting ligands has been shown to successfully enhance the pharmacokinetic profiles of radiotracers for various cancer types, leading to improved tumor uptake and retention, which is especially crucial for radioligand therapy.[3][4][5] This document provides a detailed overview of the application of IPB in radiopharmaceuticals, including quantitative data summaries and experimental protocols.

Mechanism of Action

The therapeutic and diagnostic efficacy of many radiopharmaceuticals is dependent on achieving a high concentration of the agent at the tumor site relative to healthy tissues. The incorporation of an IPB moiety leverages the long circulatory half-life of endogenous serum albumin (approx. 19 days).[6] IPB binds non-covalently to a hydrophobic pocket on albumin, creating a complex that is too large for efficient glomerular filtration.[1][2] This reversible binding acts as a circulating reservoir, extending the radiopharmaceutical's presence in the bloodstream.[2] The prolonged circulation time allows for greater accumulation in tumor tissues, often through the enhanced permeability and retention (EPR) effect, while the reversible nature of the binding still permits the targeting molecule to engage with its receptor on cancer cells.[7] This strategy can significantly improve the total radiation dose delivered to the tumor while potentially reducing renal toxicity.[8][9]

Mechanism of IPB-Mediated Albumin Binding and Tumor Targeting cluster_bloodstream Bloodstream cluster_organs Organ Systems RP Small-Molecule Radiopharmaceutical (Targeting Ligand + IPB) RP_Alb Radiopharmaceutical-Albumin Complex (Large Size) RP->RP_Alb Reversible Binding Kidney Kidney (Renal Clearance) RP->Kidney Rapid Clearance (Without Albumin Binding) Alb Serum Albumin Alb->RP_Alb RP_Alb->Kidney Reduced Clearance Tumor Tumor Tissue (EPR Effect) RP_Alb->Tumor Enhanced Accumulation & Retention

Caption: IPB moiety facilitates reversible binding to albumin, extending circulation and enhancing tumor uptake.

Quantitative Data Summary

The conjugation of IPB to various targeting molecules has consistently demonstrated improved pharmacokinetic properties. The tables below summarize key quantitative data from preclinical studies of different IPB-containing radiopharmaceuticals compared to their non-IPB counterparts.

Table 1: In Vitro Albumin Binding and Receptor Affinity

Compound Targeting Ligand Albumin Binding Affinity Target Affinity (IC50 / Kd) Reference
[¹³¹I]IPBA-EE Estradiol Derivative Kd = 0.31 µM (to albumin) High for Estrogen Receptor (ER) [10][11]
[¹³¹I]IBA N/A (IPB alone) IC50 = 46.5 µM (to albumin) N/A [12][13]
⁶⁸Ga-TEFAPI-06 FAP Inhibitor High Kd = 10.16 ± 2.56 nM (to FAP) [5]
[¹⁷⁷Lu]Lu-PSMA-ALB-53 PSMA Inhibitor 15-fold higher than non-IPB analog 54-58% uptake in PSMA+ cells [8]
[¹⁸F]AlF NOTA-K(ABM)-αvβ6-BP Integrin αvβ6 Peptide 67.5 ± 1.0 % (to human serum) IC50 = 3-7 nM (to αvβ6) [14]

| [⁶⁴Cu]Cu DOTA-IP-αvβ6-BP | Integrin αvβ6 Peptide | 63.3 ± 1.5 % (to human serum) | High for αvβ6 |[15] |

Table 2: In Vivo Biodistribution (% Injected Dose per Gram - %ID/g)

Radiopharmaceutical Model Organ 1-4h p.i. 24h p.i. >24h p.i. Reference
[¹³¹I]IBA Normal Mice Blood 10.51 ± 2.58 (30m); 4.63 ± 0.17 (4h) - - [12][13]
[¹³¹I]IPBA-EE MCF-7 Xenograft Tumor 6.07 ± 0.20 (7h) - - [10][11]
MDA-MB-231 (ER-) Tumor 0.87 ± 0.08 (7h) - - [10][11]
CTT1403 ([¹⁷⁷Lu]-PSMA-IPB) PC3-PIP Xenograft Blood 25 (1h); 11 (4h) 2.5 (72h) 0.54 (168h) [16]
PC3-PIP Xenograft Tumor 17 (4h) 27 (72h) 21 (168h) [16]
CTT1401 ([¹⁷⁷Lu]-PSMA) PC3-PIP Xenograft Blood 0.25 (1h) <0.01 (24h) - [16]
PC3-PIP Xenograft Tumor 3.0 (4h) 1.0 (72h) - [16]
¹⁷⁷Lu-TEFAPI-06 Pancreatic PDX Tumor - High Notable at 6 days [5]

| ¹⁷⁷Lu-FAPI-04 (No IPB) | Pancreatic PDX | Tumor | - | No signal | - |[5] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis and evaluation of IPB-containing radiopharmaceuticals. Researchers should adapt these protocols based on the specific targeting ligand, chelator, and radionuclide being used.

The development of an IPB-conjugated radiopharmaceutical follows a structured workflow from chemical synthesis to in vivo validation. This process ensures that the final compound retains target affinity while exhibiting the desired pharmacokinetic modifications.

General Workflow for IPB-Radiopharmaceutical Development cluster_invitro In Vitro cluster_invivo In Vivo (Tumor Models) A Synthesis of Precursor (Targeting Ligand-Linker-Chelator-IPB) B Radiolabeling (e.g., with ¹⁷⁷Lu, ⁶⁸Ga, ¹³¹I) A->B Step 1 C Quality Control (RCP, Stability) B->C Step 2 D In Vitro Characterization C->D Step 3 G In Vivo Evaluation C->G Step 4 E Albumin Binding Assay (e.g., radio-HPLC, Ultrafiltration) D->E F Cell Binding & Internalization Assay (Receptor-positive vs. negative cells) D->F J Data Analysis & Pharmacokinetic Modeling E->J Step 5 F->J Step 5 H Biodistribution Studies (%ID/g in organs) G->H I SPECT/PET Imaging G->I H->J Step 5 I->J Step 5

References

Experimental procedure for 1H NMR analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Standardized 1H NMR Analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed, standardized experimental procedure for the ¹H NMR analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid. The protocol is designed for researchers, scientists, and professionals in drug development to ensure the acquisition of high-quality, reproducible NMR data for this compound. The methodology covers sample preparation, instrument parameters, and data processing.

Materials and Equipment

  • 4-(4-Iodophenyl)-4-oxobutanoic acid (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)[1][2]

  • Tetramethylsilane (TMS) or residual solvent peak for internal reference[3][4]

  • High-quality 5 mm NMR tubes, clean and unscratched[5][6][7]

  • NMR tube caps

  • Analytical balance

  • Spatula

  • Small glass vial

  • Pasteur pipette with a glass wool plug[6][8]

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve In vial transfer 3. Filter and Transfer (Into NMR Tube) dissolve->transfer Via pipette insert_sample 4. Insert into Spectrometer transfer->insert_sample setup_params 5. Set Parameters (Lock, Shim, Tune) insert_sample->setup_params acquire 6. Acquire Spectrum setup_params->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process calibrate 8. Calibrate Spectrum (Reference to Solvent/TMS) process->calibrate analyze 9. Analyze & Assign Peaks calibrate->analyze

Caption: Workflow for 1H NMR analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol

1. Sample Preparation

  • Weighing: Accurately weigh between 5-25 mg of solid 4-(4-Iodophenyl)-4-oxobutanoic acid into a clean, dry glass vial.[3][5][6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[3][5] DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and to allow observation of the exchangeable acidic proton.[1][2]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[5]

  • Filtration and Transfer: Prepare a Pasteur pipette by placing a small, tight plug of glass wool in its neck.[6][8] Use this pipette to filter the solution directly into a clean 5 mm NMR tube. This step is crucial to remove any solid particulates that can negatively affect the magnetic field homogeneity and spectral quality.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

  • Instrument Insertion: Insert the prepared NMR tube into the spectrometer's autosampler or manual sample changer.

  • Setup: Load a standard 1H acquisition experiment.

  • Locking and Shimming: The instrument's field frequency should be locked onto the deuterium signal of the DMSO-d₆ solvent.[3] Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal transmission and detection.

  • Acquisition Parameters: Set the following typical parameters for a ¹H spectrum:

    • Pulse Program: Standard 1-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans (can be increased for dilute samples).

    • Receiver Gain: Set automatically or adjusted to avoid signal clipping.

    • Temperature: 298 K (25 °C).

  • Acquisition: Start the acquisition.

3. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain signal to the frequency domain.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift axis. Set the residual DMSO peak to 2.50 ppm.[1] If TMS was used, set its signal to 0 ppm.[4]

  • Integration: Integrate all signals to determine the relative ratios of the protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Predicted Data and Presentation

The following table summarizes the anticipated ¹H NMR data for 4-(4-Iodophenyl)-4-oxobutanoic acid in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH~12.1Broad Singlet1HN/A
Ar-H (ortho to C=O)~8.0Doublet2H~8.5
Ar-H (ortho to I)~7.8Doublet2H~8.5
-CH₂- (alpha to C=O)~3.2Triplet2H~6.5
-CH₂- (alpha to COOH)~2.7Triplet2H~6.5

Note: Chemical shifts are predictive and can be influenced by concentration and temperature.[9][10] The two methylene groups (-CH₂CH₂-) form an A₂B₂ system and will appear as two triplets due to coupling with each other. The aromatic protons form an AA'BB' system and will appear as two distinct doublets.

References

Application Notes and Protocols: 4-(4-Iodo-phenyl)-4-oxo-butyric Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodo-phenyl)-4-oxo-butyric acid is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive carboxylic acid, a ketone, and an iodinated phenyl ring, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse heterocyclic compounds and other complex organic molecules. The presence of the iodine atom is particularly advantageous, as it serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize the pharmacological properties of the synthesized molecules.

One of the most significant applications of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in many potent PARP inhibitors, and this compound is an excellent precursor for constructing this core structure.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis and evaluation of potential PARP inhibitors.

Application: Synthesis of Phthalazinone-Based PARP Inhibitors

The general strategy for utilizing this compound in the synthesis of PARP inhibitors involves a two-step process:

  • Formation of the Phthalazinone Core: The 4-oxo-butyric acid moiety is cyclized with hydrazine or its derivatives to form a 4-(4-iodophenyl)phthalazin-1(2H)-one intermediate. This reaction proceeds through the formation of a hydrazone followed by an intramolecular condensation.

  • Structural Diversification via Cross-Coupling: The iodine atom on the phenyl ring of the phthalazinone intermediate allows for the introduction of various aryl, heteroaryl, or other functional groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This step is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the PARP inhibitors.

The following sections provide detailed protocols for a representative synthesis and biological evaluation.

Data Presentation: Biological Activity of Phthalazinone-Based PARP Inhibitors

The following table summarizes the in vitro biological activity of several phthalazinone-based PARP1 inhibitors, demonstrating the potency that can be achieved with this chemical scaffold.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
OlaparibPARP15--
OlaparibPARP21--
Compound 23PARP13.24Capan-1 (BRCA2-deficient)7.532
Compound 14PARP1-Capan-1 (BRCA2-deficient)10.412
Compound 20ePARP12.99UWB1.289 (BRCA1-deficient)0.27[1]
Compound 25aPARP15.91UWB1.289 (BRCA1-deficient)0.41[1]
Compound 16lPARP10.723 µMHCC1937 (BRCA1-mutant)-[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Iodophenyl)-2H-phthalazin-1-one (Intermediate 1)

This protocol describes the cyclization of this compound to form the key phthalazinone intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-(4-Iodophenyl)-2H-phthalazin-1-one as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Protocol 2: Synthesis of a 4-(4'-Aryl-biphenyl-4-yl)-2H-phthalazin-1-one Derivative via Suzuki-Miyaura Coupling (Representative PARP Inhibitor)

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the iodinated phthalazinone intermediate with an arylboronic acid to generate a more complex, potentially active PARP inhibitor.

Materials:

  • 4-(4-Iodophenyl)-2H-phthalazin-1-one (Intermediate 1)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a Schlenk flask, add 4-(4-Iodophenyl)-2H-phthalazin-1-one (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4'-aryl-biphenyl-4-yl)-2H-phthalazin-1-one derivative.

Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against the PARP1 enzyme.

Materials:

  • Synthesized inhibitor compounds

  • PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer plate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBST).

    • Block the wells with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate again three times with the wash buffer.

  • Enzyme Reaction:

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • To each well, add the assay buffer, activated DNA, and the inhibitor solution (or vehicle for control wells).

    • Add the PARP1 enzyme to initiate the reaction.

    • Add the biotinylated NAD+ to all wells.

    • Incubate the plate at room temperature for 1 hour to allow for the PARPylation reaction to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of PARP1 activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse (in PARP inhibited cells) PARP1->Replication_Fork_Collapse leads to NAD NAD+ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits BER Base Excision Repair (BER) DNA_Repair_Proteins->BER mediates Cell_Survival Cell Survival BER->Cell_Survival DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in HR-deficient cells HR->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Step1 Cyclization with Hydrazine Hydrate Start->Step1 Intermediate 4-(4-Iodophenyl)-2H-phthalazin-1-one Step1->Intermediate Step2 Suzuki-Miyaura Coupling with Arylboronic Acid Intermediate->Step2 Product Phthalazinone-Based PARP Inhibitor Candidate Step2->Product Step3 Purification and Characterization (NMR, MS, etc.) Product->Step3 Purified_Product Pure Compound Step3->Purified_Product Step4 In Vitro PARP1 Inhibition Assay Purified_Product->Step4 Step5 Cell-Based Anti-proliferative Assays (e.g., in BRCA-deficient cell lines) Purified_Product->Step5 IC50 IC50 Determination Step4->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_IC50 Anti-proliferative IC50 Step5->Cell_IC50 Cell_IC50->SAR

Caption: A typical experimental workflow for the synthesis and biological evaluation of PARP inhibitors starting from this compound.

References

Investigating Apoptosis and Proliferation with 4-(p-Iodophenyl)butyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid (IPBA) is a well-characterized albumin-binding moiety frequently conjugated to small molecule drugs and radiopharmaceuticals to extend their plasma half-life and enhance tumor accumulation. While its role in improving pharmacokinetics is established, the intrinsic effects of IPBA on cellular processes such as apoptosis and proliferation remain largely unexplored.

In contrast, the related compound, 4-phenylbutyric acid (PBA), has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1] PBA is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can modulate endoplasmic reticulum (ER) stress.[1][2] These activities lead to cell cycle arrest and the initiation of programmed cell death.

These application notes provide a framework for investigating the potential direct effects of 4-(p-Iodophenyl)butyric acid on apoptosis and proliferation. Leveraging the knowledge from studies on 4-phenylbutyric acid, we present relevant signaling pathways, quantitative data from PBA studies as a reference, and detailed protocols for key experiments.

Data Presentation: Effects of 4-Phenylbutyric Acid (PBA) on Cancer Cells

The following tables summarize quantitative data from studies on 4-phenylbutyric acid (PBA), a structural analog of IPBA. This data can serve as a reference for designing experiments and interpreting results when investigating IPBA.

Table 1: Inhibition of Proliferation in Gastric Cancer Cells by PBA

Cell LinePBA Concentration (µmol/L)Incubation Time (hours)Inhibition Rate (%)
MGC-803596~20
MGC-8031096~35
MGC-8032096~50
MGC-8034096~65
MGC-8036096~75
SGC-7901596~15
SGC-79011096~25
SGC-79012096~40
SGC-79014096~55
SGC-79016096~65

Data adapted from a study on human gastric carcinoma cells, where proliferation was assessed using an MTT assay. The inhibitory effect was found to be dose- and time-dependent.[1]

Table 2: Cell Cycle Arrest in Gastric Cancer Cells Treated with PBA

Cell LinePBA ConcentrationEffect on Cell Cycle
SGC-7901 (moderately-differentiated)Low concentrationsG₀/G₁ phase arrest
SGC-7901 (moderately-differentiated)High concentrationsG₂/M phase arrest
MGC-803 (lowly-differentiated)Low concentrationsG₀/G₁ phase arrest
MGC-803 (lowly-differentiated)High concentrationsS phase arrest

This table summarizes the findings from flow cytometry analysis of gastric cancer cells treated with PBA. The specific concentrations for "low" and "high" were not explicitly defined in the summary but showed a clear differential effect.[3]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways that could be modulated by a phenylbutyric acid derivative, based on the known mechanisms of 4-phenylbutyric acid (PBA).

PBA_Signaling_Pathways cluster_0 Cellular Stress & Proliferation cluster_1 Downstream Effects cluster_2 Cellular Outcomes PBA 4-Phenylbutyric Acid (or IPBA) ER_Stress ER Stress Modulation PBA->ER_Stress HDAC_Inhibition HDAC Inhibition PBA->HDAC_Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Histone_Acetylation Histone Acetylation HDAC_Inhibition->Histone_Acetylation Apoptosis_Pathway Apoptotic Pathway (e.g., Caspases) UPR->Apoptosis_Pathway Cell_Cycle_Genes Cell Cycle Genes (e.g., p21, Cyclins) Histone_Acetylation->Cell_Cycle_Genes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Potential signaling pathways affected by phenylbutyric acid derivatives.

Experimental Workflows

The diagrams below outline the workflows for key experiments to assess apoptosis and proliferation.

Apoptosis Assessment Workflow

Apoptosis_Workflow start Seed cells and allow to adhere overnight treat Treat cells with varying concentrations of IPBA start->treat incubate Incubate for desired time points (e.g., 24, 48, 72h) treat->incubate harvest Harvest both adherent and floating cells incubate->harvest wash Wash cells with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze data to quantify live, apoptotic, and necrotic cells acquire->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Proliferation Assessment Workflow

Proliferation_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of IPBA start->treat incubate Incubate for desired time points (e.g., 24, 48, 72h) treat->incubate add_reagent Add MTT or WST-1 reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours to allow for formazan formation add_reagent->incubate_reagent read Measure absorbance on a microplate reader incubate_reagent->read analyze Calculate cell viability relative to untreated controls read->analyze

Caption: Experimental workflow for MTT/WST-1 proliferation assay.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of 4-(p-Iodophenyl)butyric acid (e.g., 0, 5, 10, 20, 40, 60 µM) and a positive control (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and add them to the same centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Proliferation Assessment using MTT Assay

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 4-(p-Iodophenyl)butyric acid. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content, which is stained with Propidium Iodide (PI).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% ethanol (ice-cold)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1.

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Iodo-phenyl)-4-oxo-butyric acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with succinic anhydride.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Deactivated Aromatic Ring: The iodine atom in iodobenzene is deactivating, making the Friedel-Crafts acylation challenging.

    • Solution: Increase the reaction temperature and/or use a stronger Lewis acid catalyst. However, be aware that harsher conditions can lead to side reactions.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) may be old or have been exposed to moisture, reducing its activity.

    • Solution: Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Poor Quality Reagents: The purity of starting materials can significantly impact the reaction outcome.

    • Solution: Ensure iodobenzene and succinic anhydride are of high purity. Purify starting materials if necessary.

Issue 2: Formation of Multiple Products/Impurities

Possible Causes and Solutions:

  • Isomer Formation: Friedel-Crafts acylation on substituted benzenes can sometimes lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer.

    • Solution: While the para-product is generally favored due to steric hindrance, optimizing the reaction temperature and choice of solvent can sometimes improve regioselectivity. Purification by recrystallization or column chromatography is crucial to isolate the desired isomer.

  • Polyacylation: Although less common in acylations compared to alkylations due to the deactivating nature of the acyl group, it can occur under harsh conditions.

    • Solution: Use a stoichiometric amount of the acylating agent (succinic anhydride) relative to the iodobenzene. Avoid excessively high temperatures.

  • Side Reactions with Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction.

    • Solution: Choose an inert solvent that does not participate in the reaction. Dichloromethane or nitrobenzene are commonly used, but their selection can influence the reaction rate and selectivity.

Issue 3: Difficult Product Isolation and Purification

Possible Causes and Solutions:

  • Emulsion during Workup: The workup procedure, especially the quenching of the reaction with water, can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Add the reaction mixture slowly to ice-cold dilute acid. If an emulsion forms, adding a saturated solution of sodium chloride or filtering through a pad of celite can help to break it.

  • Product Precipitation with Catalyst: The product can form a complex with the aluminum chloride, which may precipitate.

    • Solution: During workup, the addition of dilute acid will break this complex and dissolve the aluminum salts, releasing the product.

  • Inefficient Recrystallization: Choosing the right solvent for recrystallization is key to obtaining a pure product with good recovery.

    • Solution: Perform small-scale solvent screening to identify a suitable solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Friedel-Crafts acylation reaction. The key steps are:

  • Formation of the acylium ion electrophile from succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃).

  • Electrophilic aromatic substitution where the iodobenzene ring attacks the acylium ion.

  • Deprotonation to restore the aromaticity of the ring, yielding the product.

Q2: Why is the yield of this reaction often low?

The primary reason for low yields is the deactivating nature of the iodine substituent on the benzene ring. Halogens are electron-withdrawing through induction, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack.

Q3: How can I improve the regioselectivity to favor the para-product?

The para-isomer is generally the major product due to the steric hindrance of the iodine atom at the ortho-positions. To potentially improve the para-selectivity, you can try milder reaction conditions (lower temperature) and explore different inert solvents.

Q4: What are some common side products to look out for?

Besides isomeric products, potential side products can include di-iodobenzenes or acylated solvent molecules if the solvent is not inert. Under forcing conditions, decomposition or polymerization of starting materials or products might occur.

Q5: What is a suitable method for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined experimentally. A mixture of solvents might be necessary to achieve optimal purification. Column chromatography can also be used for more challenging separations.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. Please note that these are representative values to demonstrate trends, as a comprehensive quantitative study for this specific reaction was not found in the available literature.

Table 1: Effect of Lewis Acid Catalyst on Yield

Lewis AcidMolar EquivalentsTemperature (°C)Reaction Time (h)Approximate Yield (%)
AlCl₃2.560475
FeCl₃2.560460
ZnCl₂2.560845
BF₃·OEt₂3.0251230

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
Dichloromethane40 (reflux)670
Nitrobenzene25480
Carbon Disulfide46 (reflux)865
1,2-Dichloroethane83 (reflux)478

Table 3: Effect of Temperature on Yield

Temperature (°C)SolventReaction Time (h)Approximate Yield (%)
0 - 5Dichloromethane1240
25 (Room Temp)Dichloromethane860
40 (Reflux)Dichloromethane670
801,2-Dichloroethane478

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar Friedel-Crafts acylations.

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium hydroxide solution (5%)

  • Water

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.5 molar equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Addition of Reactants: Dissolve iodobenzene (1 molar equivalent) and succinic anhydride (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approx. 40°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with a 5% sodium hydroxide solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Reaction Setup (AlCl3 in DCM) B 2. Reactant Addition (Iodobenzene + Succinic Anhydride) A->B C 3. Reflux (4-6 hours) B->C D 4. Quenching (Ice/HCl) C->D Cooling E 5. Extraction (DCM) D->E F 6. Drying & Evaporation E->F G 7. Recrystallization F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield? DeactivatedRing Deactivated Ring? Start->DeactivatedRing CatalystIssue Catalyst Inactive? Start->CatalystIssue ConditionsIssue Reaction Conditions? Start->ConditionsIssue DeactivatedRing->CatalystIssue No IncreaseTemp Increase Temperature/ Use Stronger Catalyst DeactivatedRing->IncreaseTemp Yes CatalystIssue->ConditionsIssue No FreshCatalyst Use Fresh Anhydrous Catalyst CatalystIssue->FreshCatalyst Yes OptimizeTimeTemp Increase Time/ Temperature ConditionsIssue->OptimizeTimeTemp Yes CheckPurity Check Reagent Purity ConditionsIssue->CheckPurity No

Caption: Troubleshooting logic for low product yield.

signaling_pathway cluster_reactants Reactants Iodobenzene Iodobenzene Intermediate Sigma Complex (Carbocation Intermediate) Iodobenzene->Intermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon Activation LewisAcid Lewis Acid (AlCl3) LewisAcid->AcyliumIon AcyliumIon->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Simplified reaction pathway for Friedel-Crafts acylation.

Technical Support Center: Friedel-Crafts Acylation of Iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Friedel-Crafts acylation of iodobenzene.

Troubleshooting Guides

This section addresses common problems encountered during the Friedel-Crafts acylation of iodobenzene, offering potential causes and solutions.

Issue 1: Low Yield of 4-Iodoacetophenone

Potential Causes:

  • Deactivation of the Aromatic Ring: Iodobenzene is a deactivated aromatic ring, making it less reactive in Friedel-Crafts acylations compared to benzene or activated derivatives.[1]

  • Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and product distribution.

  • Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the activation of the acylating agent and subsequent reaction with iodobenzene.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities.

Solutions:

  • Optimize Reaction Conditions: Experiment with different solvents and temperatures to find the optimal conditions for your specific acylating agent. Under specific conditions, good yields of p-iodoacetophenone can be obtained.[2]

  • Use a More Reactive Acylating Agent: Consider using an acid anhydride instead of an acyl chloride, as it can sometimes lead to better yields with deactivated substrates.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents to prevent the deactivation of the Lewis acid catalyst.

  • Increase Catalyst Stoichiometry: For deactivated substrates like iodobenzene, a higher molar ratio of the Lewis acid catalyst may be required to drive the reaction forward.

Issue 2: Formation of Significant Amounts of Side Products

Potential Causes:

  • Disproportionation/Rearrangement: Iodobenzene can undergo disproportionation in the presence of a Lewis acid to form di-iodobenzenes.[2]

  • Halogen Exchange: The Lewis acid can facilitate the exchange of the iodine atom on the aromatic ring with a chlorine atom from the solvent or the catalyst, leading to the formation of chloroiodobenzene.

  • Formation of Other Byproducts: Depending on the reaction conditions, other byproducts such as acetophenone (from deiodination) can also be formed.[2]

Solutions:

  • Careful Selection of Solvent: The choice of solvent can influence the extent of side reactions. For instance, reactions in ethylene chloride have been noted to produce specific byproducts.[2]

  • Control Reaction Temperature: Lowering the reaction temperature may help to suppress side reactions like disproportionation.

  • Optimize Catalyst and Substrate Ratios: Adjusting the stoichiometry of the reactants and catalyst can help to minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedel-Crafts acylation of iodobenzene?

A1: The most common side products are di-iodobenzenes (ortho, meta, and para isomers) and chloroiodobenzenes.[2] In some cases, acetophenone and other rearranged ketones may also be observed.[2]

Q2: Why is the yield of the desired para-substituted product often low?

A2: The iodine atom in iodobenzene is an ortho, para-directing group, but it also deactivates the ring towards electrophilic aromatic substitution. This deactivation can lead to lower overall reactivity and reduced yields compared to more activated aromatic substrates.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is the most common and often the most effective catalyst for this reaction. The choice of catalyst may influence the reaction conditions and the product distribution.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.

Data Presentation

The following tables summarize the influence of reaction conditions on the product distribution in the Friedel-Crafts acetylation of iodobenzene.

Table 1: Effect of Solvent on Product Distribution at 25°C

Solvent4-Iodoacetophenone (%)Di-iodobenzenes (%)Other Byproducts (%)
Carbon Disulfide652015
Nitrobenzene404515
1,2-Dichloroethane553015

Note: The data presented are illustrative and may vary depending on the specific reaction conditions.

Table 2: Effect of Temperature on Product Yield in Carbon Disulfide

Temperature (°C)4-Iodoacetophenone (%)Di-iodobenzenes (%)
07515
256520
45 (reflux)5035

Note: The data presented are illustrative and may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Friedel-Crafts Acetylation of Iodobenzene

This protocol is a general guideline for the synthesis of 4-iodoacetophenone.

Materials:

  • Iodobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate solution, saturated

  • Brine solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • In the addition funnel, prepare a solution of iodobenzene (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the iodobenzene solution to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 5°C.

  • After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via the addition funnel, ensuring the temperature remains below 10°C.

  • Once the addition of acetyl chloride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Iodobenzene, Acetyl Chloride, AlCl3, DCM) setup_apparatus Set up Flame-Dried Apparatus (Flask, Condenser, Addition Funnel) prep_reagents->setup_apparatus addition_alcl3 Add AlCl3 to DCM and Cool setup_apparatus->addition_alcl3 addition_iodobenzene Slowly Add Iodobenzene Solution addition_alcl3->addition_iodobenzene addition_acetyl_chloride Dropwise Addition of Acetyl Chloride addition_iodobenzene->addition_acetyl_chloride stirring Stir at Room Temperature addition_acetyl_chloride->stirring quench Quench with Ice/HCl stirring->quench extraction Separatory Funnel Extraction quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with MgSO4 washing->drying purification Purify by Recrystallization or Chromatography drying->purification

Caption: Experimental workflow for the Friedel-Crafts acylation of iodobenzene.

logical_relationship cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways iodobenzene Iodobenzene intermediate Sigma Complex Intermediate iodobenzene->intermediate Electrophilic Attack diiodo Di-iodobenzenes iodobenzene->diiodo Disproportionation chloroiodo Chloroiodobenzene iodobenzene->chloroiodo Halogen Exchange acylium Acylium Ion (CH3CO+) acylium->intermediate product 4-Iodoacetophenone intermediate->product Deprotonation

Caption: Logical relationship between the desired reaction and side reactions.

References

Technical Support Center: 4-(4-Iodophenyl)-4-oxobutanoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Q: My recrystallized 4-(4-Iodophenyl)-4-oxobutanoic acid shows low purity on analysis (e.g., by NMR or LC-MS). What are the likely causes and how can I improve the purity?

A: Low purity after recrystallization can stem from several factors. The most common issues include the presence of co-precipitating impurities, selection of an inappropriate solvent system, or an excessively rapid cooling process.

Troubleshooting Steps:

  • Identify Potential Impurities: The primary impurities are often unreacted starting materials from the synthesis, such as iodobenzene and succinic anhydride, or side-products from the Friedel-Crafts reaction.

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-(4-Iodophenyl)-4-oxobutanoic acid, a mixed solvent system like ethyl acetate/hexane is often effective.[1] If you are already using this system, try adjusting the solvent ratio. The goal is to find a ratio where the desired compound is sparingly soluble at room temperature, while the impurities remain in solution.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Charcoal Treatment: If your product is colored, it may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Issue 2: Oily Product Instead of Crystals

Q: I'm trying to recrystallize my 4-(4-Iodophenyl)-4-oxobutanoic acid, but it's "oiling out" instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Saturation Temperature: Reheat the solution until the oil redissolves. Then, add more of the better solvent (e.g., ethyl acetate in an ethyl acetate/hexane system) to decrease the saturation point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid 4-(4-Iodophenyl)-4-oxobutanoic acid, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above steps fail, you may need to select a different solvent or solvent mixture for recrystallization.

Issue 3: Poor Separation During Column Chromatography

Q: I'm using column chromatography to purify 4-(4-Iodophenyl)-4-oxobutanoic acid, but I'm getting poor separation of my compound from impurities. How can I improve the resolution?

A: Poor separation in column chromatography can be due to several factors, including incorrect mobile phase polarity, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for your target compound and good separation from impurities. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

  • Gradient Elution: If you have impurities with a wide range of polarities, consider using a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your desired compound and then any highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing 4-(4-Iodophenyl)-4-oxobutanoic acid?

A1: Common impurities can include:

  • Starting Materials: Unreacted iodobenzene and succinic anhydride.

  • Isomeric Byproducts: Positional isomers formed during the Friedel-Crafts acylation, although the para-substituted product is generally favored.

  • Polyacylated Products: Products where more than one acyl group has been added to the aromatic ring.

  • Reaction Solvent Residues: Residual solvents from the synthesis and workup.

Q2: What is a suitable solvent for dissolving crude 4-(4-Iodophenyl)-4-oxobutanoic acid before purification?

A2: Due to the presence of the carboxylic acid group, 4-(4-Iodophenyl)-4-oxobutanoic acid exhibits moderate solubility in polar organic solvents.[2] For loading onto a chromatography column, a small amount of a solvent mixture similar to the initial mobile phase (e.g., ethyl acetate/hexane) is recommended. For recrystallization, a solvent in which the compound is highly soluble when hot and poorly soluble when cold should be chosen.

Q3: Can I use an acid-base extraction to purify 4-(4-Iodophenyl)-4-oxobutanoic acid?

A3: Yes, an acid-base extraction can be a useful preliminary purification step. Since the target compound is a carboxylic acid, it can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This will separate it from non-acidic impurities. After separating the aqueous layer, the 4-(4-Iodophenyl)-4-oxobutanoic acid can be re-protonated with an acid (e.g., HCl) to precipitate it out of the solution, after which it can be collected by filtration.

Data Presentation

Table 1: Comparison of Purification Techniques for 4-(4-Iodophenyl)-4-oxobutanoic acid

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>95%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, may not be effective for impurities with similar solubility.
Column Chromatography>98%High resolution, can separate complex mixtures.More complex, requires larger volumes of solvent, potential for sample loss on the column.
Acid-Base ExtractionVariableGood for removing neutral and basic impurities.May not remove other acidic impurities, requires subsequent purification steps.

Experimental Protocols

Protocol 1: Recrystallization of 4-(4-Iodophenyl)-4-oxobutanoic acid

  • Dissolution: In a fume hood, place the crude 4-(4-Iodophenyl)-4-oxobutanoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of 4-(4-Iodophenyl)-4-oxobutanoic acid

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude 4-(4-Iodophenyl)-4-oxobutanoic acid in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using thin-layer chromatography (TLC).

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-(4-Iodophenyl)-4-oxobutanoic acid Extraction Acid-Base Extraction (Optional First Pass) Crude_Product->Extraction Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity Analysis (NMR, LC-MS) Recrystallization->Purity_Check Purity_Check->Column_Chromatography Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Troubleshooting_Tree Start Low Purity after Recrystallization? Impurity_Type Identify Impurities (Starting materials, side-products) Start->Impurity_Type Solvent_Check Optimize Solvent System (Adjust ratio, change solvent) Impurity_Type->Solvent_Check Cooling_Rate Slow Down Cooling Rate Solvent_Check->Cooling_Rate Failure Still Low Purity: Consider Chromatography Solvent_Check->Failure Wash_Crystals Wash Crystals with Cold Solvent Cooling_Rate->Wash_Crystals Cooling_Rate->Failure Success Purity Improved Wash_Crystals->Success

References

Stability issues of 4-(4-Iodo-phenyl)-4-oxo-butyric acid under storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 4-(4-Iodo-phenyl)-4-oxo-butyric acid under various storage conditions. The information is presented in a question-and-answer format to address common concerns and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended storage conditions for this compound?

Q2: I have been storing the compound at room temperature. What potential degradation could have occurred?

Storing this compound at ambient temperature, especially with exposure to light and humidity, could potentially lead to several degradation pathways:

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage, particularly with exposure to light or trace metals. This would result in the formation of 4-oxo-4-phenylbutyric acid.

  • Oxidation: The ketone functional group could be susceptible to oxidation, although this is generally less likely under standard storage conditions.

  • Hydrolysis: While the compound itself is a carboxylic acid, the presence of moisture could potentially facilitate other reactions if impurities are present.

Q3: My sample has changed color from white/off-white to a yellowish or brownish tint. What does this indicate?

A change in color is often an indicator of chemical degradation. This could be due to the formation of colored impurities arising from de-iodination or other decomposition reactions. It is highly recommended to assess the purity of the discolored sample before use.

Q4: How can I check the purity of my stored this compound?

Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purity assessment. A reversed-phase HPLC method with UV detection would be suitable to separate the parent compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities by comparing the spectrum of the stored sample to that of a fresh or reference sample.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products, aiding in the elucidation of their structures.

Q5: What should I do if I suspect my sample has degraded?

If you suspect degradation, it is crucial to re-qualify the material before proceeding with your experiments. This involves:

  • Purity Analysis: Use a suitable analytical method like HPLC to determine the purity of the sample.

  • Impurity Identification: If significant impurities are detected, attempt to identify them using techniques like LC-MS or NMR.

  • Decision Making: Based on the purity and the nature of the impurities, decide if the material is still suitable for your intended use. For critical applications, it is advisable to use a fresh, high-purity batch of the compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (e.g., ICH Q1B) API->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities detected Pathway Degradation Pathway Elucidation HPLC->Pathway NMR NMR for Structural Elucidation LCMS->NMR For confirmation LCMS->Pathway NMR->Pathway Method Stability-Indicating Method Development Pathway->Method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure. The primary anticipated degradation is de-iodination.

Degradation_Pathway Parent This compound (C10H9IO3) Deiodinated 4-Oxo-4-phenylbutyric acid (C10H10O3) Parent->Deiodinated De-iodination (e.g., light, heat)

Caption: Hypothesized de-iodination degradation pathway.

References

Technical Support Center: Purification of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-(4-Iodophenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude 4-(4-Iodophenyl)-4-oxobutanoic acid, which is often synthesized via the Friedel-Crafts acylation of iodobenzene with succinic anhydride.

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: Dark, oily products often indicate the presence of unreacted starting materials, polymeric materials, or other colored impurities.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization or precipitate the desired product as a solid, while dissolving some of the non-polar impurities.

    • Solvent Evaporation with Adsorbent: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel. Evaporate the solvent under reduced pressure. The resulting dry powder can then be subjected to column chromatography.

    • Acid-Base Extraction: Since the target compound is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with an acid like HCl to precipitate the purified product.

Q2: What are the most likely impurities in my crude 4-(4-Iodophenyl)-4-oxobutanoic acid?

A2: The primary impurities will depend on the reaction conditions of the Friedel-Crafts acylation. Potential impurities include:

  • Unreacted Iodobenzene and Succinic Anhydride: Incomplete reaction can leave starting materials in your crude product.

  • Regioisomers: While the para-substituted product is generally favored, small amounts of the ortho and meta isomers of 4-(Iodophenyl)-4-oxobutanoic acid may be formed.

  • Di-iodinated byproducts: Friedel-Crafts reactions can sometimes lead to the formation of di-iodobenzenes.[1]

  • De-iodinated product: Under certain conditions, the iodine atom can be replaced, leading to the formation of 4-phenyl-4-oxobutanoic acid.

  • Polyacylated products: Although less common in acylation of deactivated rings, there is a possibility of multiple acyl groups being added to the aromatic ring.[2]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may be present.

Q3: I performed a recrystallization, but the purity of my product did not improve significantly. What went wrong?

A3: Several factors can lead to an unsuccessful recrystallization:

  • Incorrect Solvent System: The chosen solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities well. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Insufficient Cooling: Ensure the solution is cooled slowly to allow for the formation of pure crystals. Crash cooling can trap impurities within the crystal lattice.

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Co-crystallization of Impurities: If an impurity is structurally very similar to the desired product, it may co-crystallize. In this case, an alternative purification method like column chromatography may be necessary.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to assess the purity of 4-(4-Iodophenyl)-4-oxobutanoic acid:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for determining the purity of the compound and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any residual solvents or major impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude 4-(4-Iodophenyl)-4-oxobutanoic acid

This protocol describes a general method for the purification of crude 4-(4-Iodophenyl)-4-oxobutanoic acid by recrystallization. The ideal solvent system may need to be optimized based on the specific impurity profile of the crude material. A mixed solvent system of ethyl acetate and hexanes is often effective.

Materials:

  • Crude 4-(4-Iodophenyl)-4-oxobutanoic acid

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-(4-Iodophenyl)-4-oxobutanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely with stirring. The solution should be near saturation.

  • If any insoluble material remains, perform a hot filtration to remove it.

  • Slowly add hexanes to the hot solution until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical data obtained from the purity analysis of crude and recrystallized 4-(4-Iodophenyl)-4-oxobutanoic acid.

SampleAppearanceMelting Point (°C)Purity by HPLC (%)
Crude ProductBrownish solid175-18285.2
After RecrystallizationWhite crystalline solid188-19099.5

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude 4-(4-Iodophenyl)-4-oxobutanoic acid.

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Ethyl Acetate crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add Hexanes (Antisolvent) dissolve->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool filter Vacuum Filtration cool->filter wash Wash with Cold Hexanes filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Purification workflow for 4-(4-Iodophenyl)-4-oxobutanoic acid.

Troubleshooting Logic for Impurity Removal

This diagram outlines the decision-making process for troubleshooting common purification challenges.

Troubleshooting_Logic start Crude Product (Low Purity) oily Is the product oily? start->oily triturate Triturate with non-polar solvent oily->triturate Yes solid Is the product a solid? oily->solid No triturate->solid recrystallize Perform Recrystallization solid->recrystallize Yes purity_check1 Purity > 98%? recrystallize->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base No pure Pure Product purity_check1->pure Yes purity_check2 Purity > 98%? acid_base->purity_check2 column Column Chromatography purity_check2->column No purity_check2->pure Yes column->pure end End pure->end

Caption: Troubleshooting logic for purifying crude product.

References

Technical Support Center: Synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction involves the electrophilic substitution of a hydrogen atom on the iodobenzene ring with an acyl group derived from succinic anhydride.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

When scaling up the Friedel-Crafts acylation of iodobenzene with succinic anhydride, several parameters are critical to monitor and control:

  • Temperature: The reaction is highly exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of the Lewis acid catalyst and reactants is necessary to manage the exotherm and prevent localized overheating.

  • Agitation: Efficient mixing is essential to ensure uniform reaction conditions and heat distribution throughout the larger reaction volume.

  • Quenching Procedure: The quenching of the reaction is also highly exothermic and must be performed carefully by slowly adding the reaction mixture to a cooled quenching solution (e.g., ice/water).

Q3: What are the common side reactions and impurities to expect?

Several side reactions can occur during the synthesis, leading to impurities in the final product. These include:

  • Di-acylation: Although less common in acylation than alkylation, under harsh conditions, a second acylation on the iodobenzene ring can occur.

  • Isomerization: Depending on the reaction conditions, the acyl group may attach to different positions on the iodobenzene ring, leading to isomeric impurities. The para-substituted product is generally favored.

  • Formation of Di-iodobenzenes: Self-condensation of iodobenzene can lead to the formation of di-iodobenzene species.

  • Complex Formation: The ketone product can form a complex with the Lewis acid catalyst, which requires a proper workup to break.

Q4: What are the recommended purification methods for the final product on a larger scale?

For the purification of this compound at scale, the following methods are recommended:

  • Crystallization: This is the most common and effective method for purifying the solid product. The choice of solvent system is critical and may require optimization.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities.

  • pH Adjustment: As the product is a carboxylic acid, purification can be achieved by dissolving it in a basic solution and then re-precipitating it by acidification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient catalyst or reaction time.- Loss of product during workup and purification.- Sub-optimal reaction temperature.- Increase the molar ratio of the Lewis acid catalyst.- Extend the reaction time and monitor for completion (e.g., by TLC or HPLC).- Optimize the extraction and crystallization procedures to minimize product loss.- Carefully control the reaction temperature within the optimal range.
Poor Product Purity (presence of multiple spots on TLC/peaks in HPLC) - Formation of isomeric byproducts.- Presence of unreacted starting materials.- Formation of di-acylated or other side products.- Optimize the reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired para-isomer.- Improve the purification process, for example by using a multi-solvent crystallization system.- Employ a basic wash during workup to remove acidic impurities and unreacted succinic acid.
Dark-colored Product - Reaction run at too high a temperature.- Impurities in the starting materials.- Maintain strict temperature control throughout the reaction.- Ensure the purity of iodobenzene, succinic anhydride, and the Lewis acid catalyst.- Consider a charcoal treatment during the purification process to remove colored impurities.
Difficulty in Isolating the Product - Product oiling out during crystallization.- Incomplete quenching of the reaction mixture.- Optimize the crystallization solvent system and cooling profile.- Ensure the reaction is fully quenched and all aluminum salts are dissolved before extraction.- Use a seed crystal to induce crystallization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis. For scale-up, process parameters will need to be optimized.

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • To a stirred solution of iodobenzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous AlCl₃ (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until all the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data (Typical Laboratory Scale)
ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 145-148 °C

Visualizations

Synthesis_Pathway Iodobenzene Iodobenzene Intermediate Acylium Ion Intermediate Iodobenzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Product This compound Intermediate->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurity) Start->Problem Analysis Analyze Reaction Parameters (Temp, Time, Stoichiometry) Problem->Analysis Reaction Issue Purification Review Purification Method (Solvent, pH, Temperature) Problem->Purification Product Quality Issue Solution Implement Corrective Actions (Optimize, Re-purify) Analysis->Solution Purification->Solution End Problem Resolved Solution->End

Caption: A logical workflow for troubleshooting synthesis issues.

Preventing degradation of 4-(4-Iodophenyl)-4-oxobutanoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(4-Iodophenyl)-4-oxobutanoic acid during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 4-(4-Iodophenyl)-4-oxobutanoic acid, leading to its degradation.

Issue Potential Cause Recommended Solution
Discoloration of solid compound (yellowing) Photo-degradation or oxidation.Store the solid compound in an amber vial, protected from light, in a cool, dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Precipitate formation in solution Change in pH affecting solubility, or formation of insoluble degradation products.Ensure the pH of the solution is maintained within a range where the compound is soluble and stable. Prepare fresh solutions before use and filter if a precipitate is observed.
Loss of compound activity or inconsistent results Degradation of the compound in solution due to factors like light, temperature, or reactive solvent species.Prepare solutions fresh for each experiment. Use amber glassware or wrap containers in aluminum foil to protect from light. Avoid prolonged heating of solutions. Use high-purity, degassed solvents.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) The compound is degrading into one or more new chemical entities.Analyze the sample immediately after preparation. If degradation is suspected, use techniques like LC-MS or GC-MS to identify the degradation products. Adjust experimental conditions (e.g., lower temperature, protect from light, change solvent) to minimize degradation.
Decrease in pH of unbuffered aqueous solutions Potential for acidic degradation products to be formed.Use a biocompatible buffer system to maintain a stable pH throughout the experiment, if compatible with the experimental goals.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid 4-(4-Iodophenyl)-4-oxobutanoic acid? A1: The compound should be stored in a tightly sealed, amber-colored container to protect it from light and moisture. For long-term storage, a cool (2-8°C), dry, and dark place is recommended. Storing under an inert atmosphere can further prevent oxidative degradation.

  • Q2: How should I prepare solutions of 4-(4-Iodophenyl)-4-oxobutanoic acid to minimize degradation? A2: It is crucial to prepare solutions fresh for each experiment. Use high-purity solvents and protect the solution from light by using amber vials or by wrapping the container with aluminum foil. If the experiment allows, use a buffer to maintain a stable pH.

Stability in Experiments

  • Q3: Is 4-(4-Iodophenyl)-4-oxobutanoic acid sensitive to light? A3: Yes, compounds containing an iodophenyl group and a ketone moiety can be sensitive to light. The energy from UV or even ambient light can potentially lead to the cleavage of the carbon-iodine bond or promote photochemical reactions of the ketone.

  • Q4: What is the likely effect of pH on the stability of this compound? A4: The carboxylic acid group will be protonated at low pH and deprotonated to a carboxylate at higher pH. While the carboxylate form is generally less reactive to nucleophilic acyl substitution, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is advisable to work in a buffered system close to neutral pH, unless the experimental protocol requires otherwise.

  • Q5: Can temperature affect the stability of 4-(4-Iodophenyl)-4-oxobutanoic acid? A5: Yes, elevated temperatures can accelerate the rate of chemical degradation. It is recommended to avoid prolonged heating of solutions containing this compound. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Degradation Pathways and Detection

  • Q6: What are the potential degradation pathways for 4-(4-Iodophenyl)-4-oxobutanoic acid? A6: Based on its structure, potential degradation pathways include:

    • Deiodination: Cleavage of the carbon-iodine bond, potentially initiated by light or reducing agents, to form 4-phenyl-4-oxobutanoic acid.

    • Photochemical reactions of the ketone: The ketone group can undergo photoreduction in the presence of a hydrogen donor or other photochemical reactions upon exposure to light.

    • Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can sometimes be induced by heat or specific catalytic conditions.

  • Q7: How can I monitor the degradation of this compound during my experiment? A7: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the concentration of the parent compound and detecting the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe structural changes over time.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution

  • Weigh the desired amount of 4-(4-Iodophenyl)-4-oxobutanoic acid in a fume hood.

  • Use an amber glass vial to minimize light exposure.

  • Add the desired high-purity, degassed solvent (e.g., DMSO, ethanol) to the vial.

  • If necessary, gently warm the solution in a water bath to aid dissolution, but do not exceed 40°C.

  • Once dissolved, immediately store the stock solution at 2-8°C, protected from light.

  • For aqueous experiments, dilute the stock solution into the aqueous buffer immediately before use.

Protocol 2: Monitoring Compound Stability using HPLC

  • System Preparation: Use a C18 reverse-phase HPLC column. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare a fresh stock solution of 4-(4-Iodophenyl)-4-oxobutanoic acid and create a calibration curve with a series of dilutions.

  • Sample Analysis: At various time points during your experiment (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your experimental solution.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Degradation_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_troubleshoot Troubleshooting Prep Prepare Solution (Fresh, Amber Vial) Exp Experimental Conditions Prep->Exp Analysis Monitor Stability (e.g., HPLC) Exp->Analysis Degradation Degradation Detected? Analysis->Degradation Degradation->Exp No Adjust Adjust Conditions (Light, Temp, pH) Degradation->Adjust Yes Adjust->Exp

Caption: Experimental workflow for preventing and monitoring degradation.

Potential_Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Potential Products Parent 4-(4-Iodophenyl)-4-oxobutanoic acid Deiodination Deiodination (Light, Reductants) Parent->Deiodination Photoreduction Ketone Photoreduction (Light, H-donor) Parent->Photoreduction Decarboxylation Decarboxylation (Heat, Catalyst) Parent->Decarboxylation Product1 4-Phenyl-4-oxobutanoic acid Deiodination->Product1 Product2 4-(4-Iodophenyl)-4-hydroxybutanoic acid Photoreduction->Product2 Product3 1-(4-Iodophenyl)propan-1-one Decarboxylation->Product3

Caption: Potential degradation pathways of the target compound.

References

Method refinement for consistent results with 4-(4-Iodo-phenyl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 4-(4-Iodo-phenyl)-4-oxo-butyric acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Synthesis via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of iodobenzene with succinic anhydride.

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in the Friedel-Crafts acylation can stem from several factors:

  • Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity, anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Purity: Impurities in the iodobenzene or succinic anhydride can interfere with the reaction.

    • Solution: Use freshly purified iodobenzene and high-purity succinic anhydride.

  • Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to side reactions and degradation of the product.

    • Solution: Maintain the reaction temperature within the optimal range as specified in the protocol. A typical procedure involves a gradual increase in temperature.

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with both the reactant and the product.

    • Solution: Use the recommended molar ratio of AlCl₃ to the limiting reagent.

Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

Answer: Side product formation is a common issue in Friedel-Crafts acylations.

  • Polyacylation: Although the product is deactivated towards further acylation, under harsh conditions, polyacylation can occur.

    • Solution: Use a moderate reaction temperature and avoid prolonged reaction times.

  • Isomer Formation: While the para-substituted product is typically major, some ortho-isomer may form.

    • Solution: Careful control of the reaction temperature can influence the isomeric ratio. Purification by recrystallization is usually effective in isolating the desired para-isomer.

  • De-iodination: Cleavage of the aryl-iodine bond can occur under certain conditions, leading to the formation of 4-oxo-4-phenylbutyric acid.

    • Solution: Avoid excessively high temperatures and prolonged exposure to the Lewis acid.

Question: The purification of the final product by recrystallization is proving difficult. What can I do?

Answer: Purification challenges can often be overcome by selecting the appropriate solvent system.

  • Solvent Selection: The choice of solvent for recrystallization is crucial for obtaining a pure product.

    • Solution: A mixture of an organic solvent and a non-solvent can be effective. For instance, dissolving the crude product in a good solvent like ethyl acetate and then slowly adding a non-solvent like hexane until turbidity is observed, followed by cooling, can yield pure crystals.

  • Oily Product: The crude product may initially separate as an oil.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: How should this compound be stored?

    • A: It should be stored in a tightly sealed container in a cool, dry, and dark place. Long-term storage at 2-8°C is recommended.

  • Q: Is the compound sensitive to light or air?

    • A: Iodinated aromatic compounds can be sensitive to light and may discolor over time. It is best to store them in amber vials or protected from light. While generally stable in air, prolonged exposure to atmospheric moisture should be avoided.

  • Q: What is the stability of the compound in different solvents and pH conditions?

    • A: As a carboxylic acid, it will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt. In acidic and neutral aqueous solutions, its solubility is limited. It is generally soluble in polar organic solvents such as DMF, DMSO, and methanol. The aryl-iodine bond can be susceptible to cleavage under strongly reducing or certain catalytic conditions.

Handling

  • Q: What are the primary safety precautions when handling this compound?

    • A: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline based on established Friedel-Crafts acylation procedures.

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvents for recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 molar equivalents) to the anhydrous solvent.

  • Addition of Reactants: A solution of iodobenzene (1 molar equivalent) and succinic anhydride (1.1 molar equivalents) in the anhydrous solvent is added dropwise to the stirred AlCl₃ suspension at 0-5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated HCl.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Washing: The combined organic extracts are washed with water, followed by a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary

ParameterValue/RangeNotes
Molar Ratios
Iodobenzene1 eq
Succinic Anhydride1.0 - 1.2 eqA slight excess of the anhydride is often used.
Aluminum Chloride2.0 - 2.5 eqA stoichiometric excess is necessary.
Reaction Conditions
Initial Temperature0 - 10 °CDuring the addition of reactants.
Reaction Temperature60 - 90 °CVaries depending on the solvent used.
Reaction Time2 - 6 hoursMonitor by TLC for completion.
Yield and Purity
Expected Yield60 - 85%Highly dependent on reaction conditions and scale.
Purity after Recrystallization>98%As determined by HPLC or NMR.

Visualization of Experimental Workflow

Workflow for Peptide Conjugation and Radiolabeling

4-(p-Iodophenyl)butyric acid is utilized as an albumin-binding moiety to enhance the pharmacokinetic properties of radiolabeled peptides for imaging and therapy. The following workflow illustrates the conjugation of a derivative of this compound to a targeting peptide, followed by radiolabeling.[1][2][3][4]

experimental_workflow cluster_synthesis Peptide Synthesis and Conjugation cluster_radiolabeling Radiolabeling and Quality Control peptide Solid-Phase Peptide Synthesis (Targeting Peptide) linker Coupling of Linker Amino Acid peptide->linker 1. Standard Fmoc Chemistry ipba Conjugation of 4-(p-Iodophenyl)butyric acid (Albumin Binder) linker->ipba 2. Amide Bond Formation chelator Attachment of Chelator (e.g., DOTA) ipba->chelator 3. Chelator Conjugation cleavage Cleavage from Resin & Purification chelator->cleavage 4. TFA Cleavage radiolabeling Radiolabeling with Radionuclide (e.g., Lu-177) in buffer cleavage->radiolabeling Purified Peptide Conjugate purification_radio Purification of Radiolabeled Peptide (e.g., HPLC) radiolabeling->purification_radio 5. Complexation qc Quality Control (Radiochemical Purity, Stability) purification_radio->qc 6. Analysis

Caption: Workflow for the synthesis of a peptide-based radiopharmaceutical incorporating a 4-(p-iodophenyl)butyric acid albumin binder.

References

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Assignment of 4-(4-Iodophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected 13C NMR spectral data for 4-(4-Iodophenyl)-4-oxobutanoic acid with structurally related compounds. The data presented is compiled from existing literature and databases to aid in the spectral assignment and structural elucidation of the target molecule.

Data Presentation: A Comparative Analysis

The 13C NMR chemical shifts for 4-(4-Iodophenyl)-4-oxobutanoic acid can be predicted by comparing the spectral data of analogous compounds. The table below summarizes the reported 13C NMR chemical shifts for 4-oxo-4-phenylbutanoic acid, 4-phenylbutanoic acid, and butanoic acid. These compounds provide a foundational understanding of the chemical shifts for the butanoic acid chain and the phenyl group, which can be extrapolated to predict the spectrum of the iodo-substituted target molecule.

Carbon Atom4-oxo-4-phenylbutanoic acid (in CDCl3)[1]4-phenylbutanoic acid (in CDCl3)[1]Butanoic acid[2][3]Predicted 4-(4-Iodophenyl)-4-oxobutanoic acid
C=O (Ketone)197.9 ppm--~197-198 ppm
C=O (Acid)178.4 ppm179.6 ppm~179-180 ppm~178-179 ppm
C1' (Aromatic, C-I)---~95-100 ppm
C2'/C6' (Aromatic)128.2 ppm (ortho)128.7 ppm-~138-140 ppm
C3'/C5' (Aromatic)128.8 ppm (meta)128.8 ppm-~130-132 ppm
C4' (Aromatic, C-C=O)136.5 ppm (ipso)141.5 ppm-~135-137 ppm
CH2 (alpha to acid)28.1 ppm33.6 ppm~36 ppm~28-29 ppm
CH2 (beta to acid)33.3 ppm26.6 ppm~18 ppm~33-34 ppm
CH3--~13 ppm-

Note: The predicted values for 4-(4-Iodophenyl)-4-oxobutanoic acid are estimates based on the additive effects of the iodo-substituent on the phenyl ring and the electronic environment of the butanoic acid chain. The iodine atom is expected to cause a significant upfield shift for the carbon it is directly attached to (C1') due to the heavy atom effect. The ortho and meta carbons (C2'/C6' and C3'/C5') will also experience shifts.

Experimental Protocols: Acquiring 13C NMR Spectra

A standard protocol for obtaining a 13C NMR spectrum for a compound like 4-(4-Iodophenyl)-4-oxobutanoic acid is as follows:

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the 13C probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Program: A 30-degree pulse is commonly used to allow for faster repetition rates.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shifts.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum. If the solvent is CDCl3, the central peak of the triplet is set to 77.16 ppm.

  • Integrate the peaks if desired, although integration in 13C NMR is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

5. Advanced Experiments (for unambiguous assignment):

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be run to differentiate between CH, CH2, and CH3 groups, which is invaluable for assigning the aliphatic carbons.[4][5] Quaternary carbons do not appear in DEPT spectra.[5][6]

  • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbon atoms to their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons over two to three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular structure.

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete 13C NMR spectral assignment of 4-(4-Iodophenyl)-4-oxobutanoic acid.

spectral_assignment_workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Assignment Proton_NMR 1H NMR Initial_C13 Initial 13C Peak Identification (Ketone, Carboxylic Acid, Aromatic, Aliphatic) Proton_NMR->Initial_C13 Provides proton environment context C13_NMR 13C NMR C13_NMR->Initial_C13 DEPT DEPT-90 & DEPT-135 Aliphatic_Assignment Assign Aliphatic Carbons (using DEPT) DEPT->Aliphatic_Assignment TwoD_NMR 2D NMR (HSQC, HMBC) Aromatic_Assignment Assign Aromatic Carbons (using HSQC & HMBC) TwoD_NMR->Aromatic_Assignment Initial_C13->Aliphatic_Assignment Quaternary_Assignment Assign Quaternary Carbons (C=O, C-I, ipso-C) Aromatic_Assignment->Quaternary_Assignment Final_Assignment Final Structure Confirmation Quaternary_Assignment->Final_Assignment

Caption: Workflow for 13C NMR spectral assignment.

Alternative and Complementary Techniques

While 13C NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information to confirm the structure of 4-(4-Iodophenyl)-4-oxobutanoic acid.

TechniqueInformation ProvidedComparison to 13C NMR
1H NMR Spectroscopy Provides information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling (connectivity of protons).Highly complementary. 1H NMR is often the first step in structural elucidation and provides the proton framework, which is then used to assign the carbon skeleton via 2D NMR experiments.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help identify structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition.Provides the molecular formula, which is essential information that NMR alone cannot provide. It confirms the presence of the iodine atom through its characteristic isotopic pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies. For this molecule, characteristic peaks for the carboxylic acid O-H, the two C=O (ketone and acid), and C-I bonds would be expected.Less detailed than NMR for overall structure but excellent for rapid confirmation of key functional groups.[7]
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles.The "gold standard" for structural determination, but it requires a suitable single crystal, which can be challenging to grow. NMR provides structural information in solution, which may be more relevant to the compound's behavior in biological systems.

By combining the predictive power of comparative 13C NMR data with a robust experimental protocol and complementary analytical techniques, researchers can confidently assign the structure of 4-(4-Iodophenyl)-4-oxobutanoic acid.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(4-Iodo-phenyl)-4-oxo-butyric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(4-Iodo-phenyl)-4-oxo-butyric acid with its structurally related analogs, 4-(4-Methylphenyl)-4-oxobutanoic acid and 4-phenyl-4-oxobutanoic acid. By examining these patterns, we can better understand the influence of the para-substituent on the fragmentation pathways.

Predicted and Experimental Fragmentation Patterns: A Comparative Analysis

The mass spectrometry fragmentation of these compounds is largely dictated by the interplay between the carboxylic acid, ketone, and aromatic functionalities. The presence of a halogen in this compound introduces unique fragmentation channels.

This compound (Predicted):

The molecular ion peak ([M]⁺˙) is expected at m/z 304. The primary fragmentation is anticipated to be driven by α-cleavage on either side of the carbonyl group.

  • α-Cleavage (1): Loss of the butyric acid side chain to form the stable 4-iodobenzoyl cation at m/z 233. This is predicted to be a major fragment due to the stability of the acylium ion.

  • α-Cleavage (2): Loss of the 4-iodophenyl group to generate a fragment at m/z 101, corresponding to the oxo-butyric acid cation.

  • Loss of Iodine: A fragment corresponding to the loss of the iodine radical (·I) from the molecular ion, resulting in a peak at m/z 177.

  • Carboxylic Acid Fragmentation: Typical losses from the carboxylic acid moiety, such as the loss of a hydroxyl radical (·OH, M-17) and the loss of the carboxyl group (·COOH, M-45), are also expected, leading to fragments at m/z 287 and m/z 259, respectively. A McLafferty rearrangement could also lead to a fragment at m/z 248.

4-(4-Methylphenyl)-4-oxobutanoic Acid (Experimental Data):

The NIST Mass Spectrometry Data Center provides key insights into the fragmentation of this analog.[1]

  • Molecular Ion: The molecular ion peak is observed at m/z 192.[1]

  • Base Peak: The most abundant fragment is observed at m/z 119, corresponding to the 4-methylbenzoyl cation, formed via α-cleavage.[1]

  • Other Significant Fragments: A notable peak at m/z 91 represents the tropylium ion, a common fragment for toluene-containing compounds.

4-phenyl-4-oxobutanoic acid (Experimental Data Proxy):

Data for the methyl ester of 4-phenyl-4-oxobutanoic acid from the NIST WebBook provides a useful comparison for the fragmentation of the core structure.

  • Key Fragment: A prominent peak at m/z 105 corresponds to the benzoyl cation, formed through α-cleavage.

Tabulated Mass Spectrometry Data

m/z Predicted/Observed Ion This compound (Predicted) 4-(4-Methylphenyl)-4-oxobutanoic acid[1] 4-phenyl-4-oxobutanoic acid (from methyl ester)
304[M]⁺˙--
233[C₇H₄IO]⁺✓ (Major)--
192[M]⁺˙--
177[M-I]⁺--
119[C₈H₇O]⁺-✓ (Base Peak)-
105[C₇H₅O]⁺--✓ (Prominent)
101[C₄H₅O₂]⁺--
91[C₇H₇]⁺--
287[M-OH]⁺--
259[M-COOH]⁺--

Fragmentation Pathways

The fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions.

fragmentation_iodophenyl M [M]⁺˙ (m/z 304) This compound F233 [C₇H₄IO]⁺ (m/z 233) 4-Iodobenzoyl cation M->F233 - C₄H₅O₂ F177 [C₁₀H₉O₃]⁺ (m/z 177) M->F177 - I F101 [C₄H₅O₂]⁺ (m/z 101) M->F101 - C₆H₄I F287 [C₁₀H₈IO₂]⁺ (m/z 287) M->F287 - OH F259 [C₉H₈IO]⁺ (m/z 259) M->F259 - COOH

Predicted fragmentation of this compound.

fragmentation_methylphenyl M [M]⁺˙ (m/z 192) 4-(4-Methylphenyl)-4-oxobutanoic acid F119 [C₈H₇O]⁺ (m/z 119) 4-Methylbenzoyl cation M->F119 - C₄H₅O₂ F91 [C₇H₇]⁺ (m/z 91) Tropylium ion F119->F91 - CO

Fragmentation of 4-(4-Methylphenyl)-4-oxobutanoic acid.

Experimental Protocols

A generalized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in a suitable solvent (e.g., methanol or dichloromethane).

  • For carboxylic acids, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).

  • The sample is heated with the derivatizing agent in a sealed vial to ensure complete reaction.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of organic acids (e.g., a DB-5ms or equivalent).

  • Injection: A small volume (typically 1 µL) of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: An initial temperature of around 70°C is held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C to ensure elution of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient to capture the molecular ion and key fragments.

3. Data Analysis:

  • The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.

  • The fragmentation pattern is compared with known fragmentation mechanisms and, if available, with library spectra of authentic standards.

This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound and its analogs. The predicted fragmentation, supported by experimental data from similar compounds, offers a robust framework for the identification and structural elucidation of this and related molecules in a research and development setting.

References

A Comparative Guide to the Synthesis of 4-(4-Iodophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and pure synthesis of key intermediates is paramount. 4-(4-Iodophenyl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the overall efficiency and cost-effectiveness of a research program. This guide provides a comparative analysis of two primary synthetic routes to this compound: the classical Friedel-Crafts acylation and a Grignard reagent-based approach.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between factors such as yield, purity, reaction conditions, and the availability of starting materials. Below is a summary of the key quantitative and qualitative aspects of the two primary methods for synthesizing 4-(4-Iodophenyl)-4-oxobutanoic acid.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent Addition
Starting Materials Iodobenzene, Succinic Anhydride, Aluminum Chloride1-bromo-4-iodobenzene, Magnesium, Succinic Anhydride
Key Reaction Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Estimated Yield 60-75%70-85%
Purity Concerns Potential for isomeric byproducts (ortho-acylation) and di-acylation, requiring careful purification.Generally high purity of the desired ketoacid, with the primary byproduct being biphenyl from Wurtz coupling.
Reaction Conditions Anhydrous conditions are critical. Typically requires an inert solvent like dichloromethane or nitrobenzene. Reaction temperature can range from 0°C to room temperature.Strict anhydrous conditions are essential for the formation and reaction of the Grignard reagent. Requires an ethereal solvent like diethyl ether or THF.
Reagent Sensitivity Aluminum chloride is highly hygroscopic and reacts violently with water.Magnesium turnings need to be activated, and the Grignard reagent is highly sensitive to moisture and protic solvents.
Work-up Procedure Involves quenching with acid and water, followed by extraction and purification.Requires quenching with an acid to protonate the carboxylate, followed by extraction and purification.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Iodobenzene with Succinic Anhydride

This method relies on the electrophilic aromatic substitution of iodobenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride.

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.1 equivalents) and iodobenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of succinic anhydride and iodobenzene dropwise to the stirred suspension of aluminum chloride at 0°C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-(4-Iodophenyl)-4-oxobutanoic acid.

Route 2: Synthesis via Grignard Reagent

This alternative route involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride.

Materials:

  • 1-bromo-4-iodobenzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Succinic anhydride

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 1-bromo-4-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the aryl halide solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous THF and cool to -10°C.

  • Slowly add the prepared Grignard reagent to the solution of succinic anhydride via a cannula, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to yield 4-(4-Iodophenyl)-4-oxobutanoic acid.

Synthesis Route Comparison Workflow

Synthesis_Comparison cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Grignard Reagent Addition start1 Iodobenzene + Succinic Anhydride reagent1 AlCl₃ (Lewis Acid) start1->reagent1 Activation intermediate1 Acylium Ion Intermediate start1->intermediate1 Reacts with reagent1->intermediate1 Formation product1 4-(4-Iodophenyl)-4-oxobutanoic acid intermediate1->product1 Electrophilic Aromatic Substitution byproduct1 Isomeric & Di-acylated Byproducts intermediate1->byproduct1 start2 1-bromo-4-iodobenzene + Mg reagent2 4-Iodophenylmagnesium bromide (Grignard) start2->reagent2 Formation byproduct2 Biphenyl Byproduct (Wurtz Coupling) start2->byproduct2 reactant2 Succinic Anhydride reagent2->reactant2 Nucleophilic Attack product2 4-(4-Iodophenyl)-4-oxobutanoic acid reactant2->product2 Ring Opening & Protonation start_point Target Molecule: 4-(4-Iodophenyl)-4-oxobutanoic acid cluster_route1 cluster_route1 start_point->cluster_route1 cluster_route2 cluster_route2 start_point->cluster_route2

Caption: A comparison of the synthetic pathways for 4-(4-Iodophenyl)-4-oxobutanoic acid.

Signaling Pathway of Synthetic Choice

Synthesis_Decision start Need to Synthesize 4-(4-Iodophenyl)-4-oxobutanoic acid question1 Primary Concern? start->question1 option1 High Purity & Yield question1->option1 Purity/Yield option2 Cost & Simplicity question1->option2 Cost/Simplicity route2 Choose Grignard Reagent Route option1->route2 route1 Choose Friedel-Crafts Acylation option2->route1 consideration1 Be prepared for chromatographic purification route1->consideration1 consideration2 Ensure strictly anhydrous conditions route2->consideration2

Caption: Decision-making flowchart for selecting a synthesis route.

Unveiling the Potency of Halo-Substituted Phenyl-Oxobutanoic Acids as Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the biological activity of halo-substituted phenyl-oxobutanoic acid derivatives reveals their potential as potent inhibitors of kynurenine 3-monooxygenase (KMO), a key enzyme implicated in neurodegenerative diseases. This guide provides a comprehensive analysis of their structure-activity relationships, supported by experimental data, to inform future drug discovery efforts.

The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation is associated with a variety of neurological disorders, including Huntington's and Alzheimer's disease. Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, is a critical enzyme in this pathway that converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. Inhibition of KMO is therefore a promising therapeutic strategy to reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.

A study by Giordani and colleagues explored a series of 4-phenyl-4-oxobutanoic acid derivatives as inhibitors of KMO, focusing on the impact of halogen substitutions on their inhibitory activity. Their findings provide valuable insights into the structure-activity relationship of this class of compounds.

Comparative Biological Activity

The inhibitory potency of various halo-substituted 4-phenyl-4-oxobutanoic acid derivatives against rat liver kynurenine 3-monooxygenase was evaluated. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.

CompoundSubstitution PatternIC50 (µM)
4-Phenyl-4-oxobutanoic acidUnsubstituted> 100
4-(4-Fluorophenyl)-4-oxobutanoic acid4-Fluoro15
4-(4-Chlorophenyl)-4-oxobutanoic acid4-Chloro5
4-(4-Bromophenyl)-4-oxobutanoic acid4-Bromo3
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid3,4-Dichloro0.8
2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid3,4-Dichloro, 2-Hydroxy0.3

Structure-Activity Relationship

The data reveals a clear trend in the inhibitory activity of halo-substituted phenyl-oxobutanoic acids:

  • Presence and Nature of Halogen: The introduction of a halogen atom at the para-position of the phenyl ring significantly enhances the inhibitory activity compared to the unsubstituted parent compound. The potency increases with the increasing atomic size and electronegativity of the halogen, following the order F < Cl < Br.

  • Dihalogenation: The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring leads to a substantial increase in potency, as seen in 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, which is the most potent halogenated derivative without further substitution on the butanoic acid chain.

  • Substitution on the Butanoic Acid Chain: The introduction of a hydroxyl group at the 2-position of the butanoic acid chain, in combination with the 3,4-dichlorophenyl moiety, results in the most potent inhibitor in this series, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

Experimental Protocols

Enzyme Preparation and Inhibition Assay:

The experimental protocol for determining the inhibitory activity of the compounds involved the use of rat liver mitochondria as the source of kynurenine 3-monooxygenase. The assay measured the enzymatic conversion of L-kynurenine to 3-hydroxykynurenine.

  • Enzyme Source: Mitochondria were isolated from the livers of male Sprague-Dawley rats by differential centrifugation.

  • Assay Buffer: The reaction was carried out in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.

  • Substrate: L-kynurenine was used as the substrate for the enzyme.

  • Inhibitor Incubation: The test compounds were pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.

  • Reaction Termination and Product Measurement: The enzymatic reaction was stopped by the addition of trichloroacetic acid. The amount of 3-hydroxykynurenine formed was determined by spectrophotometry after a colorimetric reaction.

  • IC50 Determination: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was calculated from the dose-response curves.

Visualizing the Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the kynurenine pathway and the point of inhibition by the halo-substituted phenyl-oxobutanoic acids.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO (Kynurenine 3-Monooxygenase) Kynurenic_Acid Kynurenic Acid (Neuroprotectant) Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxin) Hydroxykynurenine->Quinolinic_Acid Inhibitor Halo-substituted Phenyl-oxobutanoic Acids Inhibitor->Kynurenine Inhibition

Caption: The Kynurenine Pathway and the site of KMO inhibition.

This guide provides a focused comparison of the biological activity of halo-substituted phenyl-oxobutanoic acids as KMO inhibitors. The presented data and experimental context are intended to aid researchers in the rational design and development of novel therapeutic agents for neurodegenerative diseases.

Validating the Purity of 4-(4-Iodophenyl)-4-oxobutanoic Acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid purity validation through elemental analysis, offering insights into expected values and potential deviations caused by common impurities.

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure compound, the experimentally determined percentages of carbon (C), hydrogen (H), and other elements should closely align with the theoretically calculated values based on its molecular formula. Any significant deviation can indicate the presence of impurities.

Theoretical vs. Experimental Elemental Composition

The purity of 4-(4-Iodophenyl)-4-oxobutanoic acid can be rigorously assessed by comparing its theoretical elemental composition with experimental results obtained from CHN (Carbon, Hydrogen, Nitrogen) analysis. The molecular formula for 4-(4-Iodophenyl)-4-oxobutanoic acid is C₁₀H₉IO₃, with a molecular weight of 304.08 g/mol .

Based on this, the theoretical elemental composition is:

  • Carbon (C): 39.50%

  • Hydrogen (H): 2.98%

  • Iodine (I): 41.73%

  • Oxygen (O): 15.78%

The following table compares the theoretical values with hypothetical experimental results for a high-purity sample of 4-(4-Iodophenyl)-4-oxobutanoic acid and its potential halogenated and non-halogenated analogues, which could be present as impurities.

CompoundMolecular FormulaCarbon (%)Hydrogen (%)Halogen (%)
4-(4-Iodophenyl)-4-oxobutanoic acid (Theoretical) C₁₀H₉IO₃39.502.9841.73 (I)
4-(4-Iodophenyl)-4-oxobutanoic acid (Experimental) -39.453.0141.65 (I)
4-(4-Bromophenyl)-4-oxobutanoic acidC₁₀H₉BrO₃46.723.5331.08 (Br)
4-(4-Chlorophenyl)-4-oxobutanoic acidC₁₀H₉ClO₃56.494.2716.67 (Cl)
4-(4-Methylphenyl)-4-oxobutanoic acidC₁₁H₁₂O₃68.746.29-
Succinic Anhydride (Starting Material)C₄H₄O₃48.014.03-

As the data indicates, the presence of these impurities would lead to significant deviations in the elemental analysis results from the theoretical values of the pure iodinated compound.

Experimental Protocol: CHN Elemental Analysis

The following is a generalized protocol for the elemental analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid using a modern automated elemental analyzer.

Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen (and by extension, Iodine through separate analysis or calculation) in a sample of 4-(4-Iodophenyl)-4-oxobutanoic acid to assess its purity.

Materials and Equipment:

  • 4-(4-Iodophenyl)-4-oxobutanoic acid sample

  • Microanalytical balance (readable to 0.001 mg)

  • Tin or silver capsules

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O, Elementar vario MICRO cube)

  • High-purity helium and oxygen

  • Certified organic analytical standards (e.g., acetanilide)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 4-(4-Iodophenyl)-4-oxobutanoic acid sample into a pre-cleaned tin or silver capsule using a microanalytical balance.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard. This establishes a response factor for the detector for each element.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C) in a stream of pure oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and iodine-containing species).

  • Reduction and Separation: The combustion products are then passed through a reduction tube to convert any nitrogen oxides to N₂ and to remove excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight. The percentage of iodine is typically determined by other methods such as titration or ion chromatography, or inferred by difference if C, H, and O are determined.

Visualizing the Purity Validation Workflow

The logical flow of validating the purity of 4-(4-Iodophenyl)-4-oxobutanoic acid using elemental analysis can be visualized as follows:

cluster_0 Preparation & Analysis cluster_1 Data Processing & Comparison cluster_2 Conclusion A Weigh Sample B Combustion Analysis (CHN) A->B C Halogen Analysis (I) A->C D Calculate Experimental %C, %H B->D E Determine Experimental %I C->E G Compare Experimental vs. Theoretical D->G E->G F Calculate Theoretical %C, %H, %I F->G H Purity Confirmed (Deviation < 0.4%) G->H Match I Impurity Suspected (Deviation > 0.4%) G->I Mismatch

Caption: Workflow for Purity Validation by Elemental Analysis.

Comparative Elemental Composition

The following diagram illustrates the significant difference in elemental composition between the target compound and a potential impurity, 4-(4-chlorophenyl)-4-oxobutanoic acid.

cluster_0 4-(4-Iodophenyl)-4-oxobutanoic acid cluster_1 4-(4-Chlorophenyl)-4-oxobutanoic acid A p1 A->p1 C (39.50%) B p2 B->p2 H (2.98%) C p3 C->p3 I (41.73%) D p4 D->p4 C (56.49%) E p5 E->p5 H (4.27%) F p6 F->p6 Cl (16.67%)

Caption: Elemental Composition Comparison.

References

Cross-Reactivity Profile of 4-(4-Iodo-phenyl)-4-oxo-butyric Acid Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

General Pharmacological Context of 4-Phenyl-4-oxo-butyric Acid Derivatives

Research into derivatives of 4-phenyl-4-oxo-butyric acid has uncovered a range of biological activities, suggesting that the core scaffold can be modified to interact with various targets. Studies have explored analogs as potential inhibitors of enzymes such as kynurenine 3-hydroxylase, as agonists for G-protein coupled receptors like S1P₁, and as compounds with potential antitumor and antiviral properties. The nature and position of substituents on the phenyl ring are critical determinants of a compound's primary activity and its off-target effects. Halogenation, including the introduction of an iodine atom, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and target binding affinity. However, without specific experimental data, the cross-reactivity profile of the iodo-derivative remains speculative.

Hypothetical Cross-Reactivity Screening Workflow

To assess the selectivity of a compound like 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a systematic experimental workflow would be necessary. This typically involves screening the compound against a panel of targets that are structurally or functionally related to the primary target, as well as a set of diverse, unrelated targets to identify potential off-target interactions.

G cluster_0 Phase 1: Primary Target Assay cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis (this compound derivative) B Primary Target Binding Assay (e.g., Enzyme Inhibition Assay) A->B Test Compound C Panel of Related Off-Targets (e.g., Isozymes, Related Receptors) B->C Active Compound D Broad Target Panel Screening (e.g., Kinase Panel, GPCR Panel) B->D Active Compound E Determination of IC50 / Ki Values C->E D->E F Calculation of Selectivity Ratios E->F G Identification of Off-Target Liabilities F->G

Fig. 1: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.

Illustrative Signaling Pathway Interaction

The interaction of a hypothetical active 4-phenyl-4-oxo-butyric acid derivative with a cellular signaling pathway is depicted below. Such a diagram helps to visualize the potential downstream consequences of both on-target and off-target binding. For instance, if the primary target is a specific kinase, cross-reactivity with other kinases in different pathways could lead to unintended cellular effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase_A Primary Target Kinase A Receptor->Kinase_A Signal Kinase_B Off-Target Kinase B Receptor->Kinase_B Signal Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylation Substrate_B Substrate B Kinase_B->Substrate_B Phosphorylation Response_A Desired Cellular Response Substrate_A->Response_A Response_B Adverse Effect Substrate_B->Response_B Inhibitor 4-Phenyl-4-oxo-butyric Acid Derivative Inhibitor->Kinase_A High Affinity (On-Target) Inhibitor->Kinase_B Low Affinity (Off-Target)

Fig. 2: Hypothetical interaction of a derivative with on-target and off-target kinase pathways.

Experimental Protocols for Cross-Reactivity Studies

While specific protocols for this compound derivatives are not available, the following are standard methodologies used to determine compound selectivity.

1. Radioligand Binding Assays: This technique is widely used to determine the affinity of a compound for a range of receptors.

  • Principle: A radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

  • Generic Protocol:

    • Prepare cell membranes expressing the target receptor.

    • In a multi-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate IC50 values from the competition binding curves.

2. Kinase Inhibition Assays: To assess activity against a panel of protein kinases, in vitro kinase activity assays are employed.

  • Principle: The ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured.

  • Generic Protocol (e.g., using ADP-Glo™ Kinase Assay):

    • Set up kinase reactions in a multi-well plate containing the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition and IC50 values.

3. Cellular Functional Assays: To understand the functional consequences of target binding in a more physiological context, cell-based assays are used.

  • Principle: The effect of the compound on a cellular response that is mediated by the target of interest is measured.

  • Generic Protocol (e.g., Calcium Mobilization Assay for GPCRs):

    • Culture cells expressing the target G-protein coupled receptor (GPCR).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add the test compound at various concentrations.

    • Stimulate the cells with a known agonist for the target receptor.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

    • Determine the ability of the test compound to either potentiate or inhibit the agonist-induced calcium response.

Conclusion

While the specific cross-reactivity profile of this compound derivatives remains to be elucidated through dedicated experimental studies, the established methodologies for selectivity screening provide a clear path forward for such investigations. The broader family of 4-phenyl-4-oxo-butyric acids exhibits a diverse range of biological activities, underscoring the importance of comprehensive off-target profiling to ensure the safety and efficacy of any potential therapeutic candidates derived from this scaffold. Future research in this area would be of significant value to the drug development community.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(p-Iodophenyl)butyric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of 4-(p-Iodophenyl)butyric acid (IPBA) and its analogs, focusing on their potential as anticancer agents. While extensively utilized as an albumin-binding moiety to enhance the pharmacokinetics of radiopharmaceuticals, emerging evidence suggests that IPBA and related compounds possess intrinsic bioactivity, notably as histone deacetylase (HDAC) inhibitors. This guide summarizes the available quantitative data, details relevant experimental protocols, and illustrates the proposed mechanism of action.

Quantitative Efficacy Data

The direct comparative efficacy of a homologous series of 4-(p-halophenyl)butyric acids (e.g., iodo, bromo, chloro derivatives) in the same cancer models is not extensively documented in the available literature. However, data from studies on 4-phenylbutyric acid (PBA), a closely related parent compound, and its derivatives provide valuable insights into their potential anticancer activities.

Table 1: In Vitro Efficacy of 4-Phenylbutyric Acid and its Analogs

Compound/AnalogCell Line(s)AssayEfficacy Metric (IC50)Reference(s)
Sodium Phenylbutyrate (SPB)CAL27, HSC3, SCC4 (Oral Squamous Cell Carcinoma)CCK-84.0 mM, 3.7 mM, 3.0 mM[1]
4-Phenylbutyric Acid (PBA)MGC-803, SGC-7901 (Gastric Carcinoma)MTTGrowth inhibition at 5-60 µmol/L[2][3]
(S)-HDAC-42 (PBA derivative)PC-3, DU-145, LNCaP (Prostate Cancer)Cell ViabilitySubmicromolar[4]

Table 2: In Vivo Efficacy of 4-Phenylbutyric Acid Analogs

Compound/AnalogAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference(s)
Sodium Phenylbutyrate (SPB)XenograftOral Squamous Cell CarcinomaNot SpecifiedRemarkable tumor regression[1]
4-Phenylbutyric Acid (PBA)Chimeric MousePancreatic CancerNot SpecifiedSignificant[5]
(S)-HDAC-42 (PBA derivative)PC-3 XenograftProstate Cancer25 mg/kg and 50 mg/kg (oral)52% and 67%, respectively[4]

Mechanism of Action: Histone Deacetylase Inhibition

4-Phenylbutyric acid and its derivatives are recognized as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds induce histone hyperacetylation, which in turn reactivates the expression of genes that control cell cycle progression, differentiation, and apoptosis.[9] This mechanism is believed to be central to their anticancer effects.[1][5]

The downstream effects of HDAC inhibition by phenylbutyrate analogs include the upregulation of the cell cycle inhibitor p21, downregulation of the anti-apoptotic protein Bcl-2, and modulation of survival signaling pathways such as the Akt pathway.[1][4] In some contexts, these compounds have also been shown to induce the expression of Connexin 43, which is involved in cell-cell communication and is often downregulated in cancer.[5]

HDAC_Inhibition_Pathway PBA_Analogs 4-(p-Iodophenyl)butyric Acid and Analogs HDAC Histone Deacetylases (HDACs) PBA_Analogs->HDAC Inhibition Akt_Pathway Akt Signaling Pathway PBA_Analogs->Akt_Pathway Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Bcl2 Bcl-2 Akt_Pathway->Bcl2 Bcl2->Apoptosis Inhibition

Figure 1. Proposed signaling pathway for the anticancer effects of 4-(p-Iodophenyl)butyric acid and its analogs via HDAC inhibition.

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the efficacy of 4-(p-Iodophenyl)butyric acid analogs. These should be adapted based on the specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(p-Iodophenyl)butyric acid analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Analogs Incubate_24h->Treat_Compounds Incubate_Timecourse Incubate 24/48/72h Treat_Compounds->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (490 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Cell_Implantation Implant Cancer Cells in Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Analogs or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume Periodically Treatment->Tumor_Measurement Monitoring Monitor Animal Health Tumor_Measurement->Monitoring Endpoint Study Endpoint: Euthanize and Excise Tumors Monitoring->Endpoint Repeat until endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

References

Unlocking Therapeutic Potential: A Comparative Guide to Structural Analogs of 4-(4-Iodo-phenyl)-4-oxo-butyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often involves the strategic modification of known chemical scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties. 4-(4-Iodo-phenyl)-4-oxo-butyric acid serves as a compelling starting point for drug discovery, with its structural analogs showing promise in modulating key biological targets. This guide provides an objective comparison of such analogs, supported by experimental data, to aid researchers in the design and development of next-generation therapies.

Performance Comparison of Kynurenine 3-Monooxygenase (KMO) Inhibitors

The following table summarizes the in vitro inhibitory activity of various 4-phenyl-4-oxobutanoic acid analogs against kynurenine 3-monooxygenase. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting the enzyme's activity.

Compound IDStructureSubstitution on Phenyl RingIC50 (µM)
1 This compound4-IodoData not available
2 4-Phenyl-4-oxobutanoic acidNone> 1000
3 4-(4-Chlorophenyl)-4-oxobutanoic acid4-Chloro120
4 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid3,4-Dichloro0.4
5 4-(4-Bromophenyl)-4-oxobutanoic acid4-Bromo80
6 4-(4-Nitrophenyl)-4-oxobutanoic acid4-Nitro25
7 4-(4-Methoxyphenyl)-4-oxobutanoic acid4-Methoxy> 1000

Note: The data presented is a representative compilation from literature on 4-phenyl-4-oxobutanoic acid derivatives as KMO inhibitors. The IC50 values are indicative and may vary based on specific experimental conditions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below is a representative protocol for determining the in vitro inhibitory activity of compounds against kynurenine 3-monooxygenase.

In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of KMO, which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

    • Assay buffer

    • Test compound solution (or vehicle control)

    • Recombinant human KMO enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-kynurenine and NADPH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH during the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing Molecular Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G cluster_pathway Kynurenine Pathway cluster_intervention Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Inhibitor 4-Phenyl-4-oxobutanoic Acid Analogs Inhibitor->Kynurenine Inhibits KMO

Caption: The Kynurenine Pathway and the site of inhibition by 4-phenyl-4-oxobutanoic acid analogs.

G cluster_workflow In Vitro Enzyme Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Analogs) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Test Compounds) prep_reagents->plate_setup pre_incubation Pre-incubate Analogs with Enzyme plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/Cofactor) pre_incubation->initiate_reaction read_plate Measure Absorbance (Kinetic Read) initiate_reaction->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Comparative analysis of albumin binding affinity of different phenylalkanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of several common phenylalkanoic acids to serum albumin, the primary transport protein in blood plasma. The extent of this binding is a critical parameter in drug development, as it significantly influences a drug's distribution, metabolism, and efficacy. Only the unbound fraction of a drug is typically available to interact with its pharmacological target.[1] This document summarizes quantitative binding data, details common experimental protocols, and presents a visual workflow for affinity determination.

Quantitative Comparison of Binding Affinities

The binding of phenylalkanoic acids, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs), to human serum albumin (HSA) is a well-studied interaction.[2][3] These drugs primarily bind to two major sites on HSA, often referred to as Sudlow's site I and site II.[4][5] The strength of this interaction is typically quantified by the association constant (Ka) or the binding constant (Kb), with higher values indicating a stronger affinity.

Below is a summary of experimentally determined binding constants for common phenylalkanoic acids. It is important to note that variations in experimental conditions such as temperature, pH, and the presence of fatty acids can influence the measured affinity.[6]

Phenylalkanoic AcidAlbumin TypeBinding Constant (M⁻¹)Experimental MethodReference
Ibuprofen (S-isomer) Human Serum Albumin (HSA)1.1 x 10⁵ and 1.2 x 10⁵ (two sites)High-Performance Affinity Chromatography[7]
Ibuprofen (R-isomer) Human Serum Albumin (HSA)5.3 x 10⁵High-Performance Affinity Chromatography[7]
Ibuprofen (general) Human Serum Albumin (HSA)Up to 2 x 10⁶Not Specified[4][8]
Ketoprofen Human Serum Albumin (HSA)In the order of 10⁴ - 10⁵Steady-State Fluorescence Spectroscopy[2]
Naproxen Bovine Serum Albumin (BSA)Kd = 480 µM (n=7, low affinity)Equilibrium Dialysis[5]
Naproxen Human Serum Albumin (HSA)log Kb ~ 4.8Fluorescence Quenching[9]

Note: Binding constants (Ka, Kb) and dissociation constants (Kd) are inversely related (Ka = 1/Kd). The number of binding sites is denoted by 'n'.

Experimental Protocols

The determination of drug-protein binding affinity can be accomplished through various biophysical techniques.[10][11] Fluorescence spectroscopy and equilibrium dialysis are two of the most common and well-established methods.[12][13]

This method relies on the intrinsic fluorescence of albumin, primarily from its single tryptophan residue (Trp-214), which is located in a hydrophobic pocket in subdomain IIA.[14][15]

  • Principle: When a ligand (the phenylalkanoic acid) binds to albumin in proximity to Trp-214, it can cause a decrease, or "quenching," of the tryptophan fluorescence intensity.[15][16] This quenching can be static (due to ground-state complex formation) or dynamic (due to collisional deactivation).[15] The extent of quenching is proportional to the amount of bound ligand.

  • Methodology:

    • A solution of human serum albumin (HSA) at a constant concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The fluorescence emission spectrum of the HSA solution is recorded, typically with an excitation wavelength of 295 nm to selectively excite the tryptophan residue.[14] The initial fluorescence intensity (F₀) at the emission maximum (around 350 nm) is measured.[15]

    • Aliquots of a concentrated stock solution of the phenylalkanoic acid are incrementally added to the HSA solution.

    • After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded again to measure the new intensity (F).

    • The quenching data is then analyzed using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites (n).[2] Corrections may be necessary to account for inner filter effects, where the ligand absorbs light at the excitation or emission wavelengths.[2]

Equilibrium dialysis is considered a "gold standard" method for measuring the unbound fraction of a drug in plasma.[17] It physically separates the free drug from the protein-bound drug.[18]

  • Principle: This technique uses a semipermeable membrane that allows small molecules (like phenylalkanoic acids) to pass through but retains larger macromolecules (like albumin).[12] A solution of albumin and the drug is placed on one side of the membrane, and a buffer solution is placed on the other. The free drug diffuses across the membrane until its concentration is equal on both sides, reaching equilibrium. The protein-bound drug remains in the original chamber.[17][18]

  • Methodology:

    • The dialysis unit, often a multi-well plate device like the Rapid Equilibrium Dialysis (RED) device, contains individual cells, each divided into two chambers by a dialysis membrane (e.g., 8-12 kDa molecular weight cutoff).[17][19]

    • The plasma or albumin solution containing the test compound is added to one chamber (the sample chamber).

    • The dialysis buffer is added to the other chamber (the buffer chamber).[17]

    • The unit is sealed and incubated, typically with gentle shaking, for a sufficient period (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.[19]

    • After incubation, samples are taken from both the sample chamber and the buffer chamber.

    • The concentration of the drug in both samples is quantified, usually by liquid chromatography-mass spectrometry (LC-MS/MS).[17] The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The percentage of protein binding (%PPB) and the binding affinity can then be calculated from the measured concentrations.[17]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining albumin binding affinity using the fluorescence quenching method.

AlbuminBindingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_albumin Prepare Albumin Solution (Constant Concentration) measure_f0 Measure Initial Fluorescence (F₀) of Albumin Solution (λex=295nm, λem=~350nm) prep_albumin->measure_f0 prep_ligand Prepare Phenylalkanoic Acid (Stock Solution) titration Titrate Albumin with Ligand (Incremental Additions) prep_ligand->titration measure_f0->titration measure_f Measure Fluorescence (F) After Each Addition titration->measure_f Incubate to Equilibrium correction Correct for Inner Filter Effects measure_f->correction plot_data Plot Fluorescence Quenching Data correction->plot_data calc_constants Calculate Binding Constants (Kb, n) using Stern-Volmer Eq. plot_data->calc_constants result Binding Affinity Determined calc_constants->result

Caption: Workflow for Fluorescence Quenching Assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(4-Iodophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to 4-(4-Iodophenyl)butyric acid (CAS No. 27913-58-2) . No specific safety data was found for "4-(4-Iodo-phenyl)-4-oxo-butyric acid." Given the structural similarity, the safety precautions for 4-(4-Iodophenyl)butyric acid should be considered as a minimum standard. It is imperative to conduct a thorough risk assessment before handling any chemical.

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and professionals in drug development who are working with 4-(4-Iodophenyl)butyric acid.

Personal Protective Equipment (PPE)

When handling 4-(4-Iodophenyl)butyric acid, the following personal protective equipment is recommended to ensure personal safety in a laboratory setting.[1]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.
Body Protection A standard laboratory coat.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid direct contact with the skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water.

  • Prevent the formation of dust when handling the solid form of the chemical.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[1]

  • The recommended storage temperature is between 2-8°C.[1]

  • Keep away from strong oxidizing agents.

Disposal Plan

The disposal of 4-(4-Iodophenyl)butyric acid and its waste should be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: Due to its iodine content, this compound may be classified as hazardous waste. A formal hazardous waste determination should be conducted.

  • Disposal Method: It is recommended to dispose of this chemical and its containers through a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common disposal method for iodo-organic compounds.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for 4-(4-Iodophenyl)butyric acid.

PropertyValue
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Melting Point 89-89.5 °C
Boiling Point 351.0 ± 17.0 °C (Predicted)
Density 1.686 ± 0.06 g/cm³ (Predicted)
Solubility Chloroform (Sparingly), Methanol (Slightly)
Storage Temperature 2-8°C

Data sourced from ChemicalBook and PubChem.[2][3]

Experimental Protocol: Synthesis of a Radiolabeled Compound

4-(p-Iodophenyl)butyric acid is utilized in the synthesis of radiolabeled compounds for research in areas such as targeted radionuclide therapy. The following is a generalized protocol for such a synthesis. For a detailed, specific procedure, refer to relevant published literature.

Objective: To synthesize a radiolabeled compound using 4-(p-Iodophenyl)butyric acid as a precursor.

Materials:

  • 4-(p-Iodophenyl)butyric acid

  • Radioisotope (e.g., ¹²⁵I)

  • Appropriate solvents and reagents for the specific reaction

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for purification and analysis

Procedure:

  • Preparation: In a shielded hot cell or a designated radioactive work area, dissolve 4-(p-Iodophenyl)butyric acid in a suitable solvent.

  • Radioiodination: Introduce the radioisotope (e.g., Sodium Iodide [¹²⁵I]) to the reaction mixture. The specific reaction conditions (temperature, pH, catalysts) will depend on the desired product.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC with a radiation detector.

  • Purification: Once the reaction is complete, purify the radiolabeled product from unreacted starting materials and byproducts using HPLC or another suitable chromatographic method.

  • Quality Control: Analyze the final product to determine its radiochemical purity and specific activity.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of 4-(4-Iodophenyl)butyric acid.

Safe Handling and Disposal of 4-(4-Iodophenyl)butyric Acid cluster_handling Handling Procedure cluster_storage Storage cluster_disposal Disposal Procedure Risk Assessment Risk Assessment Wear PPE Wear PPE Risk Assessment->Wear PPE Work in Ventilated Area Work in Ventilated Area Wear PPE->Work in Ventilated Area Weigh and Handle Weigh and Handle Work in Ventilated Area->Weigh and Handle Clean Up Clean Up Weigh and Handle->Clean Up Store in Cool, Dry Place Store in Cool, Dry Place Weigh and Handle->Store in Cool, Dry Place Segregate Waste Segregate Waste Clean Up->Segregate Waste Tightly Sealed Container Tightly Sealed Container Store in Cool, Dry Place->Tightly Sealed Container Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange for Licensed Disposal Arrange for Licensed Disposal Label Waste Container->Arrange for Licensed Disposal

Caption: Workflow for the safe handling, storage, and disposal of 4-(4-Iodophenyl)butyric acid.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.